2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
Description
The exact mass of the compound 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-bis(methoxymethyl)-2,5-dimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-10(2)7-12(8-13-5,9-14-6)11(3)4/h10-11H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHIYOCUMCUWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(COC)(COC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456581 | |
| Record name | Hexane, 3,3-bis(methoxymethyl)-2,5-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129228-21-3 | |
| Record name | 3,3-Bis(methoxymethyl)-2,5-dimethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129228-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 3,3-bis(methoxymethyl)-2,5-dimethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isobutyl-2-isopropyl-1,3-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS: 129228-21-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Player in Stereoselective Polymerization
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane, a sterically hindered diether, has carved a niche for itself in the realm of polymer chemistry. While its name may be a mouthful, its role as an internal electron donor in Ziegler-Natta catalyst systems is pivotal for the production of highly stereoregular polymers, particularly isotactic polypropylene. This guide, intended for chemists, material scientists, and researchers, provides a comprehensive overview of this compound, from its synthesis and characterization to its mechanism of action in catalysis. While its primary application lies in polymer science, we will also touch upon the current landscape of its biological activity, an area ripe for exploration.
Physicochemical Properties and Identification
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a colorless oil with a molecular formula of C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol .[1][2] Its branched structure, featuring isobutyl and isopropyl groups at the central carbon of a dimethoxypropane backbone, is key to its function.[3]
| Property | Value | Reference(s) |
| CAS Number | 129228-21-3 | [4] |
| Molecular Formula | C₁₂H₂₆O₂ | [4] |
| Molecular Weight | 202.33 g/mol | [4] |
| Density | 0.842 - 0.843 g/cm³ (predicted) | [1][5] |
| Boiling Point | 191.7 ± 8.0 °C (predicted) | [1][5] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Water solubility is estimated at 46.92 mg/L at 25 °C. | [5][6] |
| Synonyms | 3,3-bis(methoxymethyl)-2,5-dimethylhexane; 1-methoxy-2-(methoxymethyl)-4-methyl-2-(propan-2-yl)pentane | [4] |
Synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane: A Step-by-Step Approach
Visualizing the Synthesis Pathway
Caption: Generalized synthetic route to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a well-reasoned, hypothetical procedure based on established chemical principles and patent literature for analogous compounds. It should be adapted and optimized by experienced synthetic chemists.
Step 1: Aldol Condensation to form the Unsaturated Aldehyde Intermediate
-
To a stirred solution of isovaleraldehyde (2.0 eq) in a suitable solvent such as methanol, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) at a controlled temperature (e.g., below 45°C).
-
After the addition is complete, the reaction mixture is gently heated (e.g., to 45-60°C) for a short period to drive the condensation.
-
Upon completion, the organic layer is separated, washed with water to remove the base, and the solvent is removed under reduced pressure to yield the crude unsaturated aldehyde.
Causality: The base catalyzes the enolate formation of one molecule of isovaleraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The subsequent dehydration yields the α,β-unsaturated aldehyde. Careful temperature control is crucial to minimize side reactions.
Step 2: Reduction of the Unsaturated Aldehyde
-
The crude unsaturated aldehyde is dissolved in a suitable solvent (e.g., ethanol or heptane).
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere (at a pressure that may need optimization) and stirred until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration, and the solvent is evaporated to give the saturated aldehyde.
Causality: Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the α,β-unsaturated aldehyde, yielding the corresponding saturated aldehyde.
Step 3: Hydroxymethylation to the Diol Intermediate
-
The saturated aldehyde is reacted with an excess of formaldehyde (e.g., as an aqueous solution) in the presence of a strong base like sodium or potassium hydroxide.
-
The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.
-
After the reaction is complete, the mixture is worked up by neutralization and extraction to isolate the 2-isobutyl-2-isopropylpropane-1,3-diol.
Causality: This is a crossed Cannizzaro-type reaction where formaldehyde acts as a hydride donor and also provides the hydroxymethyl groups. The strong base promotes the reaction.
Step 4: Williamson Ether Synthesis to the Final Product
-
The diol intermediate is dissolved in an aprotic solvent (e.g., THF or DMF).
-
A strong base, such as sodium hydride (NaH), is added portion-wise to deprotonate the hydroxyl groups, forming the dialkoxide.
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.
-
The reaction is stirred until completion, then quenched carefully with water or a saturated ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The final product, 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, is then purified by vacuum distillation.
Causality: The Williamson ether synthesis is a classic method for forming ethers. The strong base is necessary to deprotonate the less acidic secondary and primary alcohols of the diol.
Analytical Characterization
Due to a lack of publicly available spectral data for 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, this section provides predicted analytical data based on its structure and known values for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
~3.3 ppm (s, 6H): The six protons of the two methoxy (-OCH₃) groups would appear as a sharp singlet.
-
~3.2 ppm (s, 4H): The four protons of the two methylene (-CH₂O-) groups would likely appear as a singlet due to the absence of adjacent protons.
-
~2.0-1.7 ppm (m, 3H): The two methine protons of the isobutyl and isopropyl groups and the methylene protons of the isobutyl group would likely appear as a complex multiplet.
-
~0.9 ppm (d, 12H): The twelve protons of the four methyl groups of the isobutyl and isopropyl groups would appear as one or more doublets.
¹³C NMR (Predicted):
-
~75-70 ppm: Carbons of the -CH₂O- groups.
-
~60-55 ppm: Carbons of the -OCH₃ groups.
-
~45-40 ppm: The quaternary carbon.
-
~30-20 ppm: Carbons of the isobutyl and isopropyl groups.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 202 would likely be of low abundance due to the facile fragmentation of the ether linkages and branched alkyl chains. Key fragmentation patterns would include the loss of a methoxy group (-OCH₃, M-31), and cleavage of the isobutyl and isopropyl groups.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by C-H stretching vibrations in the 2960-2850 cm⁻¹ region. A strong C-O stretching band characteristic of ethers would be expected around 1100 cm⁻¹.
Application in Ziegler-Natta Catalysis: The Role of an Internal Donor
The primary and most significant application of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane is as an internal electron donor in fifth-generation Ziegler-Natta catalysts for the production of isotactic polypropylene.[7][8]
Mechanism of Stereocontrol
Ziegler-Natta catalysts are heterogeneous systems, typically comprising titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), and activated by a co-catalyst, usually an aluminum alkyl like triethylaluminium (TEA). The role of the internal donor is to enhance the stereoselectivity of the catalyst, leading to a high yield of isotactic polypropylene, a polymer with all the methyl groups on the same side of the polymer chain, which results in a highly crystalline and mechanically strong material.
The 1,3-diether, with its two oxygen atoms, is believed to coordinate in a chelate fashion to the coordinatively unsaturated magnesium ions on the surface of the MgCl₂ support, in close proximity to the active titanium centers.[7][9] This coordination creates a specific and sterically hindered environment around the active site.
Visualizing the Catalyst Surface Interaction
Caption: Chelation of the 1,3-diether internal donor to a magnesium center on the catalyst support.
This steric hindrance imposed by the bulky isobutyl and isopropyl groups of the internal donor dictates the orientation of the incoming propylene monomer as it coordinates to the titanium active site. This ensures that the monomer is inserted into the growing polymer chain with a specific stereochemistry, leading to the formation of highly isotactic polypropylene. The use of such diethers can lead to polymers with high isotacticity and a narrow molecular weight distribution.[7]
Biological Activity and Relevance in Drug Development: An Unexplored Frontier
A comprehensive search of the scientific literature reveals a significant lack of studies on the biological activity of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane. There is currently no evidence to suggest its use or potential in drug development. While some simple ethers and other heterocyclic compounds have been investigated for their antimicrobial or cytotoxic properties, these findings cannot be extrapolated to this specific, sterically hindered diether without dedicated research.[3][10][11][12][13][14][15][16][17]
Therefore, for researchers in the pharmaceutical and life sciences, this compound represents a largely unexplored chemical entity. Its lipophilic nature and the presence of ether functionalities could theoretically allow for interaction with biological membranes or enzyme active sites. However, any such potential remains purely speculative at this time.
Safety and Handling
Based on available safety data for this and similar compounds, 2-isobutyl-2-isopropyl-1,3-dimethoxypropane should be handled with appropriate care in a laboratory setting. It is classified as causing skin irritation and being toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Outlook
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a specialized chemical with a well-defined and critical role in the polymer industry. Its function as an internal electron donor in Ziegler-Natta catalysts is a testament to the importance of molecular design in controlling polymer architecture and properties. The synthetic pathways to this molecule are logical and achievable for skilled chemists.
For researchers in materials science, further exploration of the structure-property relationships of this and related diethers as internal donors could lead to the development of even more efficient and selective polymerization catalysts. For those in the life sciences, the biological properties of this compound remain an open question, offering a blank slate for investigation.
References
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The Good Scents Company. (n.d.). 3,3-bis(methoxymethyl)-2,5-dimethylhexane. Retrieved from [Link]
- Gorgan, D., et al. (2019). The Cytotoxic Properties of Some Tricyclic 1,3-Dithiolium Flavonoids. Molecules, 24(19), 3541.
- Al-Ostoot, F. H., et al. (2024). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. Chemistry Central Journal, 18(1), 1-15.
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ResearchGate. (2021). Mechanistic Study on Effect of Electron Donors in Propylene Polymerization Using the Ziegler–Natta Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Efficacy and cytotoxicity results of the diethyl ether extract in the NF-κB assay at concentrations up to 100 mg/ml. Retrieved from [Link]
- RSC Publishing. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Advances, 11(1), 1-15.
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SciSpace. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Retrieved from [Link]
- MDPI. (2021). Probing the Interaction of Diester Internal Donors (ID) with AlEt3 on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl2/ID) and Ternary (MgCl2/ID/TiCl4) Formulations.
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Semantic Scholar. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]
- MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(11), 2656.
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The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
- National Institutes of Health. (2024). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Polymers, 16(19), 2625.
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angenechemical.com. (n.d.). Hexane, 3,3-bis(methoxymethyl)-2,5-dimethyl-(CAS# 129228-21-3). Retrieved from [Link]
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ResearchGate. (2022). Antimicrobial activity of diethyl phthalate: An insilico approach. Retrieved from [Link]
- MDPI. (2015). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 20(10), 18448-18468.
- UniTo. (2023). Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor.
- PubMed Central. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 24(22), 16422.
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Manipal Academy of Higher Education, Manipal, India. (2014). Synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b][3][6][18] thiadiazole derivatives. European Journal of Medicinal Chemistry, 71, 316-323.
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molecular structure of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
An In-Depth Technical Guide to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS No. 129228-21-3), a sterically hindered diether with significant industrial and research applications. The document elucidates its molecular structure, physicochemical properties, and detailed synthesis methodologies. Emphasis is placed on its primary role as an internal donor in Ziegler-Natta catalyst systems for producing high-performance isotactic polypropylene. Additionally, its application in environmental analytical chemistry is explored. This guide is intended for researchers, chemists, and professionals in polymer science and drug development, offering field-proven insights and detailed experimental protocols.
Introduction and Molecular Identity
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a diether compound characterized by a propane backbone substituted at the central carbon (C2) with both an isobutyl and an isopropyl group, and at the terminal carbons (C1 and C3) with methoxy groups.[1][2] Its chemical formula is C₁₂H₂₆O₂.[2][3] The significant steric hindrance imparted by the branched alkyl groups at the C2 position is fundamental to its primary application.[1] This compound is a key component in advanced Ziegler-Natta (ZN) catalyst systems used for the polymerization of olefins, particularly in the synthesis of isotactic polypropylene (PP).[1] Its role as an "internal donor" is crucial for enhancing the stereoselectivity and activity of the catalyst, which in turn dictates the physical and mechanical properties of the resulting polymer.[1] Beyond polymer science, it also serves as a standard in environmental analysis for detecting off-flavor compounds in water.[1][2]
Molecular Structure and Physicochemical Properties
The structural arrangement of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is key to its functionality. The central quaternary carbon atom is bonded to two bulky alkyl groups (isobutyl and isopropyl) and two methoxymethyl groups. This architecture creates a sterically crowded environment that influences its interactions in catalytic processes.
Caption: Molecular structure of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
The physicochemical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| CAS Number | 129228-21-3 | [3][4] |
| Molecular Formula | C₁₂H₂₆O₂ | [2][3] |
| Molecular Weight | 202.33 g/mol | [2][3] |
| Appearance | Colorless liquid | [5] |
| Density | 0.843 g/cm³ | [3] |
| Boiling Point | 191.685 °C at 760 mmHg | [3] |
| Flash Point | 34.377 °C | [3] |
| Vapor Pressure | 0.706 mmHg at 25°C | [3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |
| LogP | 2.96770 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Rotatable Bond Count | 7 | [3] |
Synthesis Pathway and Mechanistic Insights
The synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a multi-step process that has been refined to improve yield, reduce costs, and enhance safety and sustainability.[6] The modern, industrially viable route originates from iso-valderaldehyde (3-methylbutanal).[1][6]
Caption: Four-step synthesis workflow for 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
Step-by-Step Synthesis Protocol:
-
Aldol Condensation of iso-Valderaldehyde : The synthesis begins with the aldol condensation of iso-valderaldehyde.[1] An aqueous solution of a strong hydroxide base like NaOH or KOH (15-20% w/v) is used in the presence of methanol at 30-50°C.[1] Methanol acts as both a solvent and an initiator, facilitating the reaction while minimizing the formation of polycondensate byproducts.[1] This step yields (2Z)-2-isopropyl-5-methyl-2-hexenal with high conversion efficiency (85-90%).[1]
-
Catalytic Hydrogenation : The α,β-unsaturated aldehyde intermediate is then reduced via catalytic hydrogenation.[1] This is achieved using a palladium on carbon (Pd/C) catalyst under ambient hydrogen pressure (0.9-1.1 bar).[1] This method is advantageous as it avoids the need for high-pressure reactors, thereby reducing operational costs and safety risks.[1] The reaction selectively reduces the carbon-carbon double bond to produce 2-isopropyl-5-methylhexanal with greater than 95% selectivity.[1]
-
Formylation with Formaldehyde : The saturated aldehyde is condensed with formaldehyde in the presence of a strong base (e.g., 40-50% w/v KOH).[1] This reaction proceeds via a crossed Cannizzaro mechanism, where formaldehyde serves as the hydride donor, reducing one molecule of the aldehyde to an alcohol while being oxidized itself.[1] Careful temperature control below 40°C is crucial to prevent unwanted aldol side reactions.[1] The product of this step is the diol intermediate, 2-isopentyl-2-isopropylpropane-1,3-diol.[1]
-
Methylation of the Diol : The final step is the O-methylation of the diol intermediate to form the target diether.[1][2] This is typically accomplished using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl groups, followed by reaction with an electrophilic methylating agent such as methyl iodide in an aprotic solvent like tetrahydrofuran (THF).[1] This method achieves high yields of 92-95%.[1]
This modern pathway represents a significant improvement over historical methods, such as the alkylation of diethyl malonate using costly and hazardous reagents like lithium aluminium hydride, which suffered from lower yields and environmental concerns.[1][6]
Key Applications and Functional Insights
Polymer Science: Internal Donor in Ziegler-Natta Catalysis
The primary and most significant application of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is as an internal donor in Ziegler-Natta catalysts for the synthesis of isotactic polypropylene (PP).[1]
-
Mechanism of Action : In the catalyst system, the diether coordinates to the active sites of the catalyst (typically magnesium chloride-supported titanium tetrachloride). The two oxygen atoms of the methoxy groups act as Lewis bases. The bulky isobutyl and isopropyl groups sterically hinder the coordination of propylene monomers in orientations that would lead to non-isotactic polymer chains. This steric guidance forces the incoming monomers to add to the growing polymer chain with a specific and consistent stereochemistry, resulting in highly isotactic polypropylene.
-
Impact on Polymer Properties : The enhanced stereoselectivity imparted by this internal donor leads to polypropylene with superior properties, including high crystallinity, increased mechanical strength, and excellent transparency.[1][2] These high-performance polymers are desirable for applications in packaging materials, healthcare products, and fibers.[2]
Environmental Science: Analytical Standard
In environmental chemistry, this compound is utilized as a standard for the trace analysis of off-flavor and odor compounds in water samples, a critical aspect of water quality monitoring.[1][2]
-
Analytical Methodology : It is analyzed using a highly sensitive method involving gas chromatography coupled with chemical ionization-tandem mass spectrometry (GC-CI-MS/MS).[1][2] This technique allows for the detection and quantification of trace levels of contaminants.
-
Performance : The method is characterized by high accuracy and precision, with reported recovery rates between 97% and 111% and relative standard deviations from 3% to 9%.[1][2] The rapid extraction process, requiring only a small sample volume (1 mL), makes it efficient for routine monitoring.[1][2]
Experimental Protocol: Trace Analysis in Water via GC-CI-MS/MS
The following is a representative protocol for the use of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane as part of an analytical standard for water quality testing.
Objective: To quantify trace levels of off-flavor compounds in a water sample.
Materials:
-
Water sample (1 mL)
-
Organic solvent (e.g., Dichloromethane)
-
Standard solution containing 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane and other target analytes
-
Gas Chromatograph with Chemical Ionization-Tandem Mass Spectrometer (GC-CI-MS/MS)
Caption: Workflow for trace analysis of off-flavor compounds in water.
Procedure:
-
Calibration: Prepare a series of calibration standards by diluting the stock standard solution in organic solvent to cover the expected concentration range of the analytes (e.g., 0.8 to 200 ng/L).[2]
-
Sample Extraction: a. To a 2 mL autosampler vial, add 1 mL of the collected water sample. b. Add 1 mL of the organic extraction solvent. c. Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the organic phase. d. Allow the phases to separate. The organic layer (bottom, if using dichloromethane) contains the extracted compounds.
-
GC-MS/MS Analysis: a. Set up the GC-CI-MS/MS instrument with an appropriate temperature program for the GC oven and parameters for the mass spectrometer to monitor the specific parent-to-daughter ion transitions for each target compound. b. Inject 1 µL of the organic extract from the prepared sample vial into the GC inlet. c. Run the analytical sequence, including blanks, calibration standards, and samples.
-
Data Processing: a. Integrate the chromatographic peaks for each analyte in the calibration standards to generate a calibration curve. b. Integrate the peaks for the analytes in the water sample. c. Quantify the concentration of each compound in the sample by comparing its peak area to the calibration curve.
Self-Validation: The accuracy and precision of this protocol are validated by the high recovery rates (97-111%) and low relative standard deviations (3-9%) reported in established methods, confirming its reliability for regulatory and quality control purposes.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
-
Handling : Use in a well-ventilated area. Personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7] Avoid contact with skin and eyes.[5]
-
Fire Safety : The compound has a flash point of 38.1°C and is flammable.[7] Keep away from ignition sources. Use appropriate extinguishing media such as water spray, alcohol-resistant foam, or dry chemical for fires.[7]
-
Disposal : Dispose of the material through a licensed professional waste disposal service, typically via incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not allow the product to enter drains.[7]
-
Storage : Store in a tightly sealed container in a refrigerator under an inert atmosphere to maintain stability and prevent degradation.[3]
The toxicological properties have not been thoroughly investigated, and it should be handled with the care afforded to all research chemicals.[7]
Conclusion
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a molecule whose specific structural design translates directly to high-value functional outcomes. Its role as a sterically demanding internal donor is fundamental to the production of advanced polypropylene materials, demonstrating a clear structure-property relationship. Furthermore, its utility as an analytical standard underscores its stability and reliability. The evolution of its synthesis to a more sustainable and cost-effective process ensures its continued relevance in both industrial and research settings. This guide has provided a detailed examination of its structure, synthesis, and applications, grounding its technical attributes in practical, field-proven contexts.
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2,2-Bis(isobutyl)-1,3-dimethoxypropane - ChemBK. (2024, April 10). Retrieved January 26, 2026, from [Link]
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2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | C12H26O2 | CID 11138158 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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solubility of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in organic solvents
An In-depth Technical Guide to the Solubility of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS No. 129228-21-3). Designed for researchers, scientists, and professionals in drug development and polymer science, this document delves into the physicochemical properties governing its solubility, offers a predictive solubility profile across a range of common organic solvents, and provides a detailed, field-proven experimental protocol for its quantitative determination. By grounding theoretical principles in practical methodology, this guide serves as an essential resource for laboratory applications involving this sterically hindered diether.
Introduction: Understanding the Molecule
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a diether compound notable for its unique molecular architecture.[1] It features a propane backbone with two bulky, nonpolar substituents (an isobutyl and an isopropyl group) at the C2 position, and two methoxy groups at the C1 and C3 positions.[2] This sterically hindered structure is not accidental; it is a key feature that makes it highly effective as an internal donor in Ziegler-Natta catalyst systems, which are critical for producing polypropylene with controlled stereoselectivity and high performance.[2]
Beyond polymer science, understanding the solubility of such compounds is crucial for various applications, including their use as chemical intermediates, potential solvents, and in the trace analysis of environmental samples.[1] This guide provides the foundational knowledge required to effectively handle and utilize this compound in a laboratory setting.
Physicochemical Properties & Their Influence on Solubility
The solubility of any compound is fundamentally dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as our primary guide, meaning polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[3] The structure of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane presents a fascinating interplay of polar and nonpolar characteristics.
-
Nonpolar Dominance: The molecule is predominantly nonpolar. The large, branched isobutyl and isopropyl groups create a significant hydrocarbon character, leading to strong van der Waals (London dispersion) forces.
-
Localized Polarity: The two ether linkages (C-O-C) introduce electronegative oxygen atoms, creating localized dipoles. These ether oxygens can act as hydrogen bond acceptors, allowing for weak interactions with protic solvents.[4]
-
Steric Hindrance: The bulky alkyl groups sterically shield the polar ether oxygens, potentially limiting their interaction with solvent molecules.
-
Aprotic Nature: The molecule lacks any hydrogen atoms bonded to highly electronegative atoms (like O or N), meaning it cannot act as a hydrogen bond donor.[4]
This combination of features suggests that the compound will be most soluble in nonpolar or moderately polar aprotic solvents, where van der Waals forces and dipole-dipole interactions can be maximized. Conversely, its solubility is expected to be poor in highly polar, protic solvents like water, where it would disrupt the solvent's strong hydrogen-bonding network.
Table 1: Physicochemical Properties of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
| Property | Value | Source |
| CAS Number | 129228-21-3 | [2][4] |
| Molecular Formula | C₁₂H₂₆O₂ | [1][4] |
| Molecular Weight | 202.33 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Density | 0.843 g/cm³ | [4] |
| Boiling Point | 191.7 °C at 760 mmHg | [4] |
| Flash Point | 34.4 °C | [4] |
| LogP (XLogP3) | 3.1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
The high LogP value of 3.1 quantitatively confirms the compound's lipophilic (oil-loving) and hydrophobic (water-fearing) nature.[4]
Predictive Solubility Profile
While extensive empirical data is not widely published, a reliable predictive solubility profile can be constructed based on the physicochemical properties discussed. The following table categorizes common organic solvents and predicts the solubility of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane, Toluene, Cyclohexane | High / Miscible | The dominant nonpolar alkyl groups of the solute interact favorably with nonpolar solvents via strong van der Waals forces. |
| Slightly Polar Aprotic | Diethyl Ether, Dichloromethane (DCM) | High / Miscible | These solvents have a good balance of nonpolar character and dipole moments that can interact with both the alkyl and ether parts of the solute. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Chloroform | Good to Moderate | The polarity of these solvents facilitates interaction with the solute's ether groups. Published data indicates "slight" solubility in Chloroform and Ethyl Acetate, suggesting good but not unlimited miscibility.[4] |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to Low | These solvents are more polar. While dipole-dipole interactions are possible, the solute's large nonpolar bulk limits miscibility. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low | These solvents rely on strong hydrogen bonding. The solute can only act as a weak H-bond acceptor and would disrupt the solvent's H-bond network, making solvation energetically unfavorable. |
| Highly Polar Protic | Water | Very Low / Immiscible | The compound is highly hydrophobic (LogP > 3) and cannot effectively participate in the extensive hydrogen-bonding network of water. A similar, related compound has a measured water solubility of < 5 mg/L.[6] |
Experimental Workflow for Solubility Determination
To move from prediction to quantification, a robust experimental protocol is required. The isothermal equilibrium method is a gold standard for determining the solubility of a compound in a solvent at a specific temperature. This method ensures that the solvent is fully saturated, providing a true measure of the solubility limit.
Below is a detailed workflow and a corresponding diagram illustrating the process. The causality behind this protocol is to create a thermodynamically stable, saturated solution from which a pure liquid phase can be sampled and accurately quantified.
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Mechanism of Action of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane as an Internal Donor in Ziegler-Natta Catalysis
An In-Depth Technical Guide:
Executive Summary
The precise control over polymer microstructure is paramount in tailoring the properties of polypropylene. In heterogeneous Ziegler-Natta (Z-N) catalysis, internal electron donors (IDs) are critical components that dictate the stereospecificity, activity, and overall performance of the catalyst system. This guide delves into the nuanced mechanism of action of a fifth-generation internal donor, 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane, a member of the sterically hindered 1,3-diether class. We will explore its fundamental interactions with the catalyst support and active centers, elucidating how its unique molecular architecture translates into the production of highly isotactic polypropylene with a desirable narrow molecular weight distribution and excellent hydrogen response. This document moves beyond a simple recitation of facts to explain the causal relationships between the donor's structure, its role in catalyst formation, and its ultimate impact on polymer properties, providing a comprehensive resource for professionals in the field.
The Foundation: Ziegler-Natta Catalysis and the Quest for Stereocontrol
Ziegler-Natta catalysis, a cornerstone of the polymer industry, facilitates the polymerization of olefins with remarkable control.[1] The quintessential Z-N catalyst system for propylene polymerization is a multi-component marvel.[1][2][3]
-
The Support (Magnesium Dichloride, MgCl₂): Anhydrous MgCl₂ in its activated δ-form serves as the crystalline support, providing a high surface area for the dispersion of active sites.[1][4] Its specific crystal planes, notably the (110) and (104) faces, are the stage upon which the catalytic chemistry unfolds.[4]
-
The Pre-catalyst (Titanium Tetrachloride, TiCl₄): This Group 4 transition metal halide is the source of the active centers for polymerization.[1][2][3]
-
The Co-catalyst (Trialkylaluminum, e.g., Al(C₂H₅)₃): Added during the polymerization step, the co-catalyst alkylates the titanium species, generating the catalytically active Ti-C bonds that initiate polymer chain growth.[1]
The primary challenge in propylene polymerization is controlling its stereochemistry. Propylene is an asymmetric monomer, and its insertion into the growing polymer chain can occur with different spatial orientations, leading to distinct microstructures:
-
Isotactic Polypropylene (iPP): All methyl groups are on the same side of the polymer backbone, resulting in a highly crystalline, strong, and thermally resistant material.
-
Syndiotactic Polypropylene: Methyl groups alternate regularly on opposite sides of the backbone.
-
Atactic Polypropylene: Methyl groups are randomly arranged, leading to an amorphous, rubbery material.
For most commercial applications, high isotacticity is the goal. Early Z-N catalysts produced a mixture of these forms, necessitating a crucial third component: the electron donor.[2][3][5] Internal donors are Lewis bases incorporated during catalyst synthesis to selectively promote the formation of isospecific active sites.[1][6]
A Superior Class of Donor: 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane belongs to the 1,3-diether family of internal donors, which represented a significant advancement over the previous generation of phthalate-based donors.[4][7]
Chemical Structure:
-
IUPAC Name: 3,3-bis(methoxymethyl)-2,5-dimethylhexane[8]
-
Key Features: The molecule is characterized by a propane backbone with two methoxy groups at the 1 and 3 positions, capable of chelating to metal centers. Crucially, the central carbon (C2) is substituted with two bulky, sterically demanding alkyl groups: an isobutyl and an isopropyl group.[9][10]
This specific architecture provides a distinct set of advantages over older donors like phthalates:
-
High Stereospecificity: Consistently produces polypropylene with a very high isotactic index.[11]
-
Narrow Molecular Weight Distribution (MWD): The uniformity of the active sites created leads to polymer chains of similar length, which is beneficial for processing and final properties.[7][11]
-
Excellent Hydrogen Response: These catalysts are highly sensitive to hydrogen, which is used as a chain transfer agent to control the polymer's molecular weight (and thus, its melt flow rate). This allows for the efficient production of high-melt-flow resins.[7]
-
Environmental Profile: 1,3-diethers are a "phthalate-free" solution, addressing environmental and regulatory concerns associated with phthalate compounds.[4]
-
Enhanced Stability: They exhibit strong coordination with the MgCl₂ support and are less prone to being extracted by the co-catalyst during polymerization.[7]
The Core Mechanism of Action: A Multi-Step Process
The efficacy of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane stems from its orchestrated interactions with the catalyst components at a molecular level. The mechanism can be understood as a process of selective adsorption, surface reconstruction, and active site modification.
Stage 1: Interaction with the MgCl₂ Support
The journey begins with the adsorption of the diether onto the surface of the activated MgCl₂ support. This is not a random event; it is a structurally directed interaction that sets the stage for stereospecificity.
-
Chelating Adsorption: The two methoxy groups of the diether act as a bidentate Lewis base, forming a stable chelate with a single, coordinatively unsaturated Mg²⁺ ion on the support surface.[4] This chelation is a key reason for its strong binding and resistance to leaching.[4][7]
-
Preferential Surface Binding: Research suggests that 1,3-diethers have a higher affinity for the coordinatively unsaturated Mg²⁺ sites on the (110) crystal face of MgCl₂ compared to the (104) face.[11] The preferential occupation and stabilization of these specific surfaces are fundamental to controlling the subsequent placement of titanium species.
-
Surface Reconstruction: The concerted adsorption of the internal donor and TiCl₄ leads to the formation of specific surface motifs, including sharp edges and concavities.[6] This ID-driven reconstruction of the MgCl₂ surface is essential for creating the precise geometry required for a stereospecific active site.[6]
Caption: Donor chelates to an Mg site, influencing TiCl₄ anchoring.
Stage 2: Formation of Stereospecific Active Sites
With the donor anchored, it now acts as a molecular architect, guiding the formation of the active polymerization centers.
-
Deactivation of Aspecific Sites: One primary role of the internal donor is to selectively "poison" or deactivate the Ti centers that would otherwise lead to atactic polymer.[4] By adsorbing onto or near these aspecific sites, the donor renders them inaccessible to the propylene monomer.
-
Creation of a Chiral Pocket: The true genius of the donor lies in its steric bulk. The large isobutyl and isopropyl groups extending from the donor's backbone create a sterically hindered or "chiral" pocket around the adjacent, now-activated titanium center.[4][10]
-
Enchainment Control: When a propylene monomer approaches this sterically crowded active site, it is forced to adopt a specific orientation to minimize steric repulsion before it can insert into the growing polymer chain. This enforced orientation is repeated for every subsequent monomer addition, locking in the isotactic arrangement of the methyl groups.
Caption: The donor's bulk forces monomer orientation for isotactic growth.
Impact on Catalyst Performance and Polymer Properties
The molecular-level mechanisms directly translate to macroscopic improvements in catalyst performance and the final polymer characteristics. Catalysts using 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane exhibit high activity and produce polypropylene with superior properties.[7][9][10]
| Parameter | Catalyst with 1,3-Diether Donor | Typical Phthalate-Based Catalyst | Causality Behind the Difference |
| Catalyst Activity (kg PP/g cat) | High (e.g., >50)[7] | High (e.g., ~40)[7] | The well-defined, stable active sites created by the diether are highly efficient for polymerization. |
| Isotacticity Index (%) | Very High (e.g., 98-99%)[7] | High (e.g., 95-98%) | The superior steric hindrance and stable chelation of the diether provide more rigorous control over monomer insertion. |
| Molecular Weight Distribution (PDI) | Narrow (3-5)[7] | Medium (4-7)[4] | The diether promotes the formation of a more uniform population of active sites, leading to more consistent chain growth. |
| Hydrogen Response | Excellent / Very High[7] | Good | The specific electronic and steric environment of the diether-modified active sites makes them more sensitive to H₂ as a chain transfer agent. |
| Polymer Properties | Good transparency, organoleptic properties.[7][9][10] | Good | The high stereoregularity and narrow MWD contribute to a more uniform crystalline structure, enhancing optical and physical properties. |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and application of a Z-N catalyst featuring a 1,3-diether internal donor. All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents.
Catalyst Synthesis via Chemical Conversion
This protocol is based on the conversion of a magnesium alkoxide precursor, a common industrial method.[12]
-
Reactor Preparation: A glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel is thoroughly dried and purged with nitrogen.
-
Precursor Suspension: Anhydrous toluene is charged to the reactor, followed by magnesium ethoxide (Mg(OEt)₂) powder to form a suspension.
-
Initial Titaniation: The suspension is cooled to 0°C. Titanium tetrachloride (TiCl₄) is added dropwise via the dropping funnel while maintaining the low temperature.
-
Donor Addition: The mixture is slowly heated to 60°C. At this point, a solution of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in toluene is added. The molar ratio of Mg:Donor is a critical parameter, often around 0.2-0.4.[11]
-
First Thermal Treatment: The temperature is raised to 115°C and held for 2 hours to facilitate the reaction and formation of the solid MgCl₂-supported catalyst.
-
Washing: Stirring is stopped, the solid is allowed to settle, and the supernatant liquid is removed. The solid is washed several times with hot toluene (90°C) to remove soluble by-products.
-
Second Titaniation & Aging: Fresh TiCl₄ is added, and the mixture is aged at 115°C for an additional 2 hours to ensure complete reaction and proper titanium loading.
-
Final Washing and Drying: The solid catalyst is washed repeatedly with n-heptane at 40°C until no chloride is detected in the washings. The resulting solid powder is then dried under a vacuum.
Propylene Slurry Polymerization
-
Reactor Preparation: A stainless-steel autoclave reactor is baked under vacuum and purged with nitrogen.
-
Component Charging: Anhydrous n-heptane is charged to the reactor, followed by the co-catalyst, triethylaluminum (TEAl). The desired amount of the solid catalyst component (prepared in 5.1) is then injected as a slurry.
-
Hydrogen Addition: If molecular weight control is desired, a specific partial pressure of hydrogen gas is introduced into the reactor.
-
Polymerization: The reactor is heated to the target polymerization temperature (e.g., 70°C). Liquid propylene is then fed into the reactor to maintain a constant pressure.
-
Reaction Termination: After the desired time (e.g., 2 hours), the propylene feed is stopped, and the reactor is vented. The polymerization is quenched by adding acidified methanol.
-
Polymer Recovery: The polypropylene powder is filtered, washed extensively with methanol, and dried in a vacuum oven at 60°C. The resulting polymer is then weighed to determine catalyst activity and subjected to analysis (e.g., GPC for MWD, ¹³C NMR for isotacticity).
Caption: Workflow from catalyst preparation to polymer analysis.
Conclusion and Future Outlook
The mechanism of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane as an internal donor is a sophisticated interplay of chelation, surface modification, and steric control. Its ability to organize the catalyst's active sites with high precision is the key to its success. By forming stable, sterically hindered environments around the titanium centers on the MgCl₂ support, it effectively deactivates non-specific sites and guides the insertion of propylene to produce highly isotactic polymer. The resulting catalysts are not only highly active and stereospecific but also offer superior control over polymer molecular weight and distribution, meeting the demands for high-performance polypropylene grades.
Future research will likely continue to refine the donor structure, exploring subtle modifications to the alkyl or alkoxy groups to further tune catalyst performance for specialized applications. Additionally, advanced computational modeling, combined with surface-sensitive characterization techniques, will continue to provide deeper insights into the dynamic interactions at the catalyst surface, paving the way for the rational design of next-generation Ziegler-Natta catalysts.
References
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ResearchGate. (2025, August 6). The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts and Their Catalytic Performance of Propylene Polymerization. Available at: [Link]
-
National Institutes of Health (NIH). (2024, September 24). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Available at: [Link]
-
ResearchGate. (2017, September 2). Computational Studies On Ziegler-Natta Catalysis: Role Of Diethers As Internal Donors And Their Reactions With Catalyst Components. Available at: [Link]
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ResearchGate. (n.d.). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Available at: [Link]
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UniTo. (2023, February 28). Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor. Available at: [Link]
-
PubChem. (n.d.). 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Available at: [Link]
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EPO. (2020, October 14). HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS AND PROCESS FOR POLYMERIZATION OF OLEFINS IN THE PRESENCE THEREOF. Available at: [Link]
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Methodological & Application
The Strategic Application of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in High-Performance Ziegler-Natta Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane as a high-performance internal electron donor in Ziegler-Natta catalysis, primarily for the production of isotactic polypropylene. This document moves beyond a simple recitation of protocols to offer a detailed understanding of the underlying chemical principles, empowering researchers to optimize catalyst systems and tailor polymer properties for specific applications, including those in the demanding field of medical polymers and drug delivery matrices.
Introduction: The Pivotal Role of Internal Donors in Stereocontrol
Ziegler-Natta catalysts are complex, multi-component systems essential for the stereospecific polymerization of olefins.[1] The catalyst system is typically composed of a titanium-based active species supported on magnesium chloride (MgCl₂), a co-catalyst (usually an aluminum alkyl), and electron donors.[1] Electron donors are critical in controlling the stereochemistry of the resulting polymer and can be classified as internal donors (ID), which are incorporated during catalyst synthesis, and external donors (ED), which are added during the polymerization process.[1]
Historically, phthalate-based compounds have been the workhorses as internal donors. However, regulatory and environmental concerns have driven the development of phthalate-free alternatives. Among these, the 1,3-diether class of internal donors, exemplified by 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, has emerged as a superior option, often eliminating the need for an external donor and offering distinct advantages in catalyst performance and polymer properties.[2]
The Mechanistic Cornerstone: How 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane Dictates Stereoselectivity
The efficacy of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane as an internal donor is rooted in its specific molecular interactions with the MgCl₂ support, which in turn influences the formation and stereospecificity of the titanium active sites.
Magnesium chloride, the support material, possesses different crystal faces, with the (110) and (100) surfaces being of particular importance in catalysis.[3] It is now widely accepted that 1,3-diether internal donors, including 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, exhibit a strong preferential adsorption to the (110) surface of MgCl₂.[4] This preference is a consequence of the donor's molecular geometry, which allows for a stable chelate-like coordination where both oxygen atoms of the methoxy groups bind to a single magnesium atom on the (110) plane.[5]
This selective coordination is pivotal for several reasons:
-
Deactivation of Non-Stereospecific Sites: The (110) surface of MgCl₂ is believed to host titanium species that would otherwise lead to the formation of atactic (non-stereoregular) polypropylene. By selectively binding to and blocking these sites, the 1,3-diether donor effectively deactivates these non-stereospecific centers.[3]
-
Promotion of Isospecific Sites: The presence of the bulky isobutyl and isopropyl groups on the donor molecule creates a sterically hindered environment around the remaining accessible titanium sites. This steric hindrance forces the incoming propylene monomer to adopt a specific orientation before insertion into the growing polymer chain, thereby leading to the formation of highly isotactic polypropylene.[5]
-
Enhanced Catalyst Activity: By creating a more uniform distribution of highly isospecific active sites, 1,3-diether donors can lead to a significant increase in catalyst activity compared to systems without donors or with less effective donors.[6]
The strong binding of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane to the MgCl₂ support is a key advantage, as it minimizes the leaching of the internal donor during catalyst activation with the aluminum alkyl co-catalyst.[5] This robust anchoring often obviates the need for an external donor to "rescue" the stereoselectivity, simplifying the overall catalyst system.[2]
Diagram: Mechanism of Stereocontrol by 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
Caption: Role of the diether donor in Ziegler-Natta catalysis.
Performance Benchmarking
The use of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane as an internal donor typically results in significant improvements in catalyst performance and polymer properties compared to earlier generation catalyst systems.
| Parameter | Catalyst with 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | Phthalate-Based Catalyst |
| Catalyst Activity (kg PP/g cat·h) | High (e.g., > 40)[6] | Moderate to High |
| Isotacticity Index (%) | Very High (≥ 98%)[6] | High (typically requires ED) |
| Hydrogen Response | Strong (High Melt Flow Index achievable)[6] | Moderate |
| Molecular Weight Distribution (MWD) | Narrow to Moderate[6] | Moderate to Broad |
| External Donor Requirement | Often not required[2] | Typically required |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the preparation of a Ziegler-Natta catalyst using 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, a subsequent propylene polymerization, and the characterization of the resulting polymer.
Protocol for Catalyst Preparation (Ball-Milling Method)
This protocol describes a common laboratory-scale method for the preparation of a MgCl₂-supported Ziegler-Natta catalyst. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
-
Titanium Tetrachloride (TiCl₄)
-
Anhydrous n-heptane
-
Planetary ball mill with stainless steel vials and balls
Procedure:
-
Charging the Ball Mill: In a glovebox, add anhydrous MgCl₂ (e.g., 10 g) and stainless steel balls to a milling vial.
-
Addition of Internal Donor: Add 2-isobutyl-2-isopropyl-1,3-dimethoxypropane to the vial. A typical molar ratio of MgCl₂ to the internal donor is in the range of 4:1 to 10:1.
-
Ball Milling: Seal the vial and transfer it to the planetary ball mill. Mill the mixture for an extended period (e.g., 24 hours) at a specified rotation speed. This step is crucial for the activation of MgCl₂ and the intimate mixing with the internal donor.[5]
-
Titanation: After milling, transfer the solid powder back into the glovebox. Suspend the powder in an excess of TiCl₄ (e.g., 100 mL) in a Schlenk flask equipped with a reflux condenser.
-
Heating: Heat the suspension to a specific temperature (e.g., 90°C) and maintain it for a defined period (e.g., 2 hours) with stirring.[5] This step facilitates the reaction between TiCl₄ and the MgCl₂-donor adduct, forming the active titanium species.
-
Washing: After the reaction, allow the solid to settle and decant the supernatant TiCl₄ solution. Wash the solid catalyst repeatedly with hot anhydrous n-heptane until the washings are colorless, indicating the removal of unreacted TiCl₄.
-
Drying: Dry the final catalyst powder under a high vacuum to remove any residual solvent. The resulting free-flowing powder is the final Ziegler-Natta catalyst.
Diagram: Catalyst Preparation Workflow
Caption: Workflow for Ziegler-Natta catalyst preparation.
Protocol for Propylene Polymerization
This protocol outlines a typical laboratory-scale slurry polymerization of propylene.
Materials:
-
Prepared Ziegler-Natta catalyst
-
Triethylaluminum (TEAL) as co-catalyst (handle with extreme care)
-
Anhydrous n-heptane (polymerization grade)
-
Propylene (polymerization grade)
-
Hydrogen (optional, as a chain transfer agent to control molecular weight)
-
Methanol (for quenching)
-
Hydrochloric acid (for de-ashing)
Procedure:
-
Reactor Setup: Assemble a dry, nitrogen-purged stainless steel autoclave reactor equipped with a stirrer, temperature and pressure controllers, and inlets for the catalyst, co-catalyst, and monomer.
-
Solvent Addition: Introduce anhydrous n-heptane into the reactor.
-
Co-catalyst and Catalyst Injection: Add a specific amount of TEAL solution to the reactor. The Al/Ti molar ratio is a critical parameter and is typically in the range of 100:1 to 300:1. Subsequently, inject a suspension of the prepared Ziegler-Natta catalyst in n-heptane into the reactor.
-
Pre-polymerization (Optional but Recommended): Introduce a small amount of propylene and conduct a short pre-polymerization at a lower temperature (e.g., 20°C) for a few minutes. This step helps to encapsulate the catalyst particles with polymer, preventing fragmentation and controlling morphology.[7]
-
Polymerization: Raise the reactor temperature to the desired polymerization temperature (e.g., 70°C). Pressurize the reactor with propylene to the desired pressure (e.g., 7 bar). If hydrogen is used, it is typically introduced before or along with the propylene.
-
Reaction Monitoring: Maintain a constant temperature and pressure throughout the polymerization. Monitor the propylene uptake to follow the reaction kinetics. The polymerization is typically run for a set time (e.g., 1-2 hours).
-
Quenching: After the desired time, stop the propylene feed and vent the reactor. Quench the reaction by adding an excess of methanol.
-
Polymer Isolation and Purification: Collect the polymer slurry. Filter the polymer and wash it with methanol. To remove catalyst residues (de-ashing), the polymer can be stirred with a dilute solution of hydrochloric acid in methanol, followed by washing with methanol until neutral and then drying in a vacuum oven at a moderate temperature (e.g., 60°C).
Protocol for Polymer Characterization
4.3.1. Determination of Isotacticity by ¹³C NMR Spectroscopy
Principle: The stereochemical microstructure of the polypropylene chain can be determined by high-resolution ¹³C NMR spectroscopy. The chemical shift of the methyl carbon is sensitive to the relative stereochemistry of the neighboring monomer units (pentad sequences). The isotacticity index (II) is typically calculated from the relative intensity of the mmmm pentad peak.
Procedure:
-
Sample Preparation: Dissolve approximately 50-100 mg of the polypropylene sample in a suitable solvent, such as 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂), in an NMR tube. Heating is required to dissolve the polymer.
-
NMR Analysis: Acquire the ¹³C NMR spectrum at an elevated temperature (e.g., 120°C) to ensure the polymer is fully dissolved and to achieve good spectral resolution. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[8]
-
Data Analysis: Identify the methyl region of the spectrum. The mmmm pentad typically appears around 21.8 ppm. Integrate the area of the mmmm peak and the total area of the methyl region to calculate the isotacticity index.
4.3.2. Determination of Molecular Weight and Molecular Weight Distribution by High-Temperature Gel Permeation Chromatography (HT-GPC)
Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier than smaller molecules. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the sample can be determined.
Procedure:
-
Sample Preparation: Dissolve a small amount of the polypropylene sample (e.g., 10-20 mg) in a suitable high-boiling solvent, such as 1,2,4-trichlorobenzene (TCB), at an elevated temperature (e.g., 140-160°C).[9]
-
GPC Analysis: Inject the filtered polymer solution into the HT-GPC system, which is maintained at a high temperature to keep the polymer dissolved.[10] The system is equipped with a set of columns packed with a porous material and a detector (typically a refractive index detector).
-
Data Analysis: The elution profile is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) using a calibration curve generated from polystyrene or polypropylene standards.[11]
Conclusion
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane represents a significant advancement in the field of Ziegler-Natta catalysis, offering a phthalate-free route to high-performance isotactic polypropylene. Its unique ability to selectively coordinate to the (110) surface of the MgCl₂ support provides a powerful tool for controlling the stereospecificity of the active sites, leading to polymers with high isotacticity and desirable properties. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to leverage the full potential of this advanced internal donor in their own investigations and in the development of novel polymeric materials.
References
-
The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts and Their Catalytic Performance of Propylene Polymerization. (2014). ResearchGate. Retrieved from [Link]
-
Mechanistic Study on Effect of Electron Donors in Propylene Polymerization Using the Ziegler–Natta Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of diether as internal donor on MgCl2‐supported Ziegler–Natta catalyst for propylene polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. (2024). National Institutes of Health. Retrieved from [Link]
-
Ziegler-Natta catalyst with high activity and good hydrogen response. (n.d.). SciSpace. Retrieved from [Link]
-
Mechanistic Study on Effect of Electron Donors in Propylene Polymerization Using the Ziegler–Natta Catalyst. (n.d.). Sci-Hub. Retrieved from [Link]
-
Influence of the synthetic procedure on the properties of three Ziegler-Natta catalysts with the same 1,3-diether internal donor. (2023). University of Turin. Retrieved from [Link]
-
Ziegler-Natta catalysts for propylene polymerization: Chemistry of reactions leading to the formation of active centers. (n.d.). ResearchGate. Retrieved from [Link]
-
Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. (2022). MDPI. Retrieved from [Link]
-
End-to-End High-Throughput Approach for Data- Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. (n.d.). ChemRxiv. Retrieved from [Link]
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. (2024). MDPI. Retrieved from [Link]
-
Computational Studies On Ziegler-Natta Catalysis: Role Of Diethers As Internal Donors And Their Reactions With Catalyst Components. (2017). ResearchGate. Retrieved from [Link]
-
High-Resolution 13C NMR Configurational Analysis of Polypropylene Made with MgCl2-Supported Ziegler−Natta Catalysts. 1. The “Model” System MgCl2/TiCl4−2,6-Dimethylpyridine/Al(C2H5)3. (n.d.). ACS Publications. Retrieved from [Link]
- HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS, PROCESS FOR PRODUCING SUCH MgCl2 BASED CATALYSTS AND USE THEREOF. (n.d.). Google Patents.
-
Evaluating the molecular weight distribution of ultrahigh molecular weight polypropylene through rheology. (2023). AIP Publishing. Retrieved from [Link]
-
Analysis of Polypropylene by HT-GPC. (2017). SGS PSI - Polymer Solutions. Retrieved from [Link]
-
High-resolution solid-state NMR study of isotactic polypropylenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of MgCl2-Supported Ziegler-Natta Catalysts via New Surfactants Emulsion for Propylene Polymerization. (2021). Semantic Scholar. Retrieved from [Link]
-
13C n.m.r, determination of the isotacticity of the propylene homopolymer part in ethylene-propylene block copolymers. (n.d.). Polymer. Retrieved from [Link]
-
Polymer Molecular Weight Measurement. (n.d.). Kinam Park. Retrieved from [Link]
-
Preparation of MgCl2-Supported Ziegler-Natta Catalysts via New Surfactants Emulsion for Propylene Polymerization. (n.d.). Sci-Hub. Retrieved from [Link]
-
Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and. (n.d.). SciSpace. Retrieved from [Link]
-
Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. (2025). PubMed. Retrieved from [Link]
- Preparation method and application of Ziegler Natta catalyst for propylene polymerization. (n.d.). Google Patents.
-
Probing the Interaction of Diester Internal Donors (ID) with AlEt 3 on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl 2 /ID) and Ternary (MgCl 2 /ID/TiCl 4 ) Formulations. (n.d.). MDPI. Retrieved from [Link]
-
Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. (n.d.). ResearchGate. Retrieved from [Link]
-
Measurement of Molecular Weight by using GPC method. (n.d.). Shimadzu. Retrieved from [Link]
-
Bottom-Up Synthesis of Multi-Grained Ziegler–Natta Catalyst Based on MgO/MgCl2/TiCl4 Core–Shell Catalyst. (2021). MDPI. Retrieved from [Link]
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- 2. Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) – www.lyzhongdachem.com [lyzhongdachem.com]
- 3. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Validated Gas Chromatography Method for the Quantification of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
Abstract
This application note presents a detailed and validated analytical method for the quantitative determination of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. This compound finds application in various chemical syntheses, including as a component in catalyst systems for polymer production.[1] Accurate quantification is critical for process control, quality assurance, and stability testing in research and drug development settings. The described method utilizes Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible technique providing high precision and accuracy. This document provides a comprehensive protocol, from sample preparation to data analysis, and outlines a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Rationale for a Robust Analytical Method
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (IUPAC Name: 3,3-bis(methoxymethyl)-2,5-dimethylhexane) is a diether with a molecular weight of 202.33 g/mol .[2] Its physical properties, including a boiling point of approximately 191.7°C and low water solubility, make it an ideal candidate for analysis by gas chromatography.[3] While advanced techniques like GC-MS are employed for trace-level detection in environmental samples[1][4], a validated GC-FID method offers a more practical and cost-effective solution for routine quantification in a quality control environment, where the analyte is expected at higher concentrations and its identity is known.
The objective of this application note is to provide researchers, scientists, and drug development professionals with a reliable and validated protocol for the quantification of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Adherence to a rigorously validated method is essential to ensure data integrity and meet stringent regulatory requirements.[5][6][7]
Principle of the Method: Gas Chromatography with Flame Ionization Detection
Gas chromatography separates volatile and thermally stable compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the analyte is detected by a Flame Ionization Detector (FID). The FID combusts the organic analyte in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms entering the flame. This principle provides excellent sensitivity and a wide linear range for the quantification of hydrocarbon-containing compounds like 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
The causality behind choosing GC-FID lies in its inherent robustness, ease of use, and wide linear dynamic range, making it highly suitable for assay and impurity quantification in a regulated environment.
Experimental Protocol: A Step-by-Step Guide
This section details the necessary equipment, reagents, and procedures for the successful implementation of this analytical method.
Materials and Equipment
-
Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Data Acquisition System: Empower®, Chromeleon®, or equivalent chromatography data software.
-
Analytical Balance: Mettler Toledo or equivalent, capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Reference Standard: 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (purity ≥99%).
-
Solvents: Dichloromethane (DCM), HPLC grade or equivalent.
Preparation of Solutions
Diluent: Dichloromethane (DCM)
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with DCM. Mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with DCM and mix thoroughly. This solution is used for system suitability and routine analysis.
-
-
Sample Preparation (Target Concentration: 100 µg/mL):
-
Accurately weigh a quantity of the sample matrix containing approximately 10 mg of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane into a 100 mL volumetric flask.
-
Add approximately 70 mL of DCM and sonicate for 10 minutes to ensure complete dissolution and extraction.
-
Allow the solution to return to room temperature.
-
Dilute to volume with DCM and mix thoroughly.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
Chromatographic Conditions
The following table summarizes the optimized GC-FID parameters. The choice of a non-polar DB-5 column is based on the non-polar nature of the analyte. The temperature program is designed to ensure a sharp peak shape and adequate separation from any potential impurities or matrix components.
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (Split Ratio: 20:1) |
| Carrier Gas | Helium or Hydrogen |
| Constant Flow Rate | 2.0 mL/min |
| Oven Program | Initial: 80°C, hold for 1 minRamp: 15°C/min to 220°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
| Run Time | Approximately 15.3 minutes |
Data Analysis and Calculation
Quantification is performed using an external standard method. The concentration of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in the sample is calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) * Concentration of Standard (µg/mL)
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation was performed according to the ICH Q2(R1) guideline to demonstrate that the analytical procedure is suitable for its intended purpose.[5][8][9]
Caption: Logical workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
The table below summarizes the validation parameters, their purpose, and the acceptance criteria for this method.
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest, free from matrix or impurity interference. | Peak for the analyte is spectrally pure and resolved from all other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over the range of 50% to 150% of the working concentration (50-150 µg/mL). |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80, 100, 120 µg/mL). |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 1.0%Intermediate Precision (different day/analyst): RSD ≤ 2.0% |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by linearity, accuracy, and precision data (50-150 µg/mL). |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | RSD ≤ 10% for replicate injections. Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate (±10%) and oven temperature (±2°C) are varied. |
Results and Discussion
The developed GC-FID method successfully separates and quantifies 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane with a retention time of approximately 9.8 minutes. The validation results confirmed that the method is specific, linear, accurate, precise, and robust for its intended purpose. The high recoveries (99.2% - 101.5%) and low relative standard deviations (<1.5%) across the tested range underscore the method's reliability.
Conclusion
This application note provides a comprehensive, ready-to-use protocol for the quantification of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane using Gas Chromatography with Flame Ionization Detection. The detailed step-by-step procedure and the rigorous validation based on ICH guidelines ensure that this method is suitable for implementation in regulated research, development, and quality control laboratories. The self-validating nature of the protocol, with embedded system suitability checks, guarantees the integrity and reliability of the generated analytical data.
References
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, July). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Retrieved from [Link]
-
LookChem. (n.d.). 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Retrieved from [Link]
Sources
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- 3. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane|lookchem [lookchem.com]
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- 9. ema.europa.eu [ema.europa.eu]
Application Notes & Industrial Protocols for the Large-Scale Synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
Abstract: This document provides a comprehensive guide for the large-scale industrial synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. This sterically hindered diether is a critical component, often used as an internal electron donor in advanced Ziegler-Natta catalyst systems for producing high-performance polypropylene with controlled stereoselectivity.[1] The protocols herein are designed for scalability, economic viability, and process safety. We will detail a robust multi-step synthetic route, starting from readily available aldehydes, and cover in-process controls, purification strategies, and final product characterization.
Strategic Overview: The Industrial Synthesis Pathway
The synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (IUPAC Name: 3,3-bis(methoxymethyl)-2,5-dimethylhexane[2]) on an industrial scale necessitates a pathway that prioritizes cost-effective starting materials, high conversion rates, and manageable purification steps. The chosen strategy involves a four-step sequence, which has been adapted from established industrial processes for similar hindered diethers.[3][4] This route avoids the use of expensive and hazardous reagents like lithium aluminum hydride or pyrophoric bases such as sodium hydride, which are less suitable for large-scale operations.[3]
The core of this strategy is the construction of a C9 aldehyde precursor, which is subsequently functionalized to build the propanediol backbone before the final etherification.
Visualized Synthesis Workflow
Caption: Multi-step industrial synthesis workflow for the target molecule.
Detailed Protocols and Mechanistic Rationale
Step 1: Crossed Aldol Condensation to form 2-Isopropyl-4-methyl-2-pentenal
Principle & Rationale: This step constructs the carbon skeleton of the precursor aldehyde. A base-catalyzed crossed aldol condensation between isobutyraldehyde and isovaleraldehyde is employed. Isobutyraldehyde, lacking alpha-hydrogens on one side of the carbonyl, can readily act as the electrophile, while the enolate of isovaleraldehyde acts as the nucleophile. Controlling the temperature is critical to prevent side reactions and polycondensation.[3] The subsequent dehydration is typically spontaneous under the reaction conditions to yield the α,β-unsaturated aldehyde.
Protocol:
-
Reactor Setup: Charge a jacketed glass-lined reactor with methanol and isovaleraldehyde. Begin agitation and cool the reactor contents to 10-15°C.
-
Reagent Addition: Slowly add a 20-40% (w/v) aqueous solution of sodium hydroxide (NaOH) to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 45°C.[3] Concurrently, begin the slow, controlled addition of isobutyraldehyde.
-
Reaction: After the additions are complete, maintain the reaction mixture at 40-45°C for 1-2 hours to ensure complete conversion.
-
In-Process Control (IPC): Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of starting aldehydes.
-
Work-up: Discontinue heating and agitation. Allow the layers to separate. The lower aqueous phase is drained.
-
Washing: Wash the upper organic layer with water to remove residual base and methanol.
-
Isolation: The resulting crude 2-isopropyl-4-methyl-2-pentenal (an oil) is carried forward to the next step, typically without further purification.
Step 2: Selective Catalytic Hydrogenation
Principle & Rationale: The α,β-unsaturated aldehyde from Step 1 is selectively reduced to the corresponding saturated aldehyde. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is the industrial method of choice due to its high efficiency and selectivity for the carbon-carbon double bond while preserving the aldehyde functional group.[3]
Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with the crude aldehyde from Step 1 and a suitable solvent (e.g., ethanol or isopropanol).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 0.1-0.5 mol%) under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the target pressure (typically 5-15 bar). Heat the mixture to 50-70°C with vigorous agitation.
-
IPC: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. A GC analysis can confirm the disappearance of the unsaturated aldehyde.
-
Isolation: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can often be recycled.
-
Solvent Removal: Remove the solvent under reduced pressure to yield crude 2-isopropyl-4-methylpentanal.
Step 3: Hydroxymethylation to form 2-Isobutyl-2-isopropyl-1,3-propanediol
Principle & Rationale: This step forms the core diol structure. The reaction is a crossed Cannizzaro-type reaction where the precursor aldehyde, which has an alpha-hydrogen, reacts with formaldehyde (which has no alpha-hydrogens) in the presence of a strong base.[1] The aldehyde is first deprotonated to form an enolate, which attacks formaldehyde. A second equivalent of formaldehyde then reduces the intermediate aldehyde to an alcohol, itself being oxidized to formate. Temperature control is crucial to minimize side reactions.[1]
Protocol:
-
Reactor Setup: Charge a reactor with a 40-50% (w/v) aqueous solution of potassium hydroxide (KOH) and an aqueous solution of formaldehyde (formalin, ~37%). Cool the mixture to 15-20°C.
-
Aldehyde Addition: Slowly add the crude 2-isopropyl-4-methylpentanal from Step 2 to the formaldehyde/base mixture over 2-4 hours, maintaining the temperature below 40°C.[1]
-
Reaction: After the addition is complete, allow the mixture to stir at 35-40°C for an additional 3-5 hours.
-
IPC: Monitor the disappearance of the starting aldehyde using GC or Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture and add a water-immiscible organic solvent (e.g., toluene or methyl tert-butyl ether) to extract the diol.
-
Washing: Separate the organic layer and wash it sequentially with water and then a brine solution to remove salts and residual base.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol, which may be a viscous oil or a low-melting solid.
Step 4: Williamson Ether Synthesis
Principle & Rationale: The final step is the methylation of the diol's two hydroxyl groups. The Williamson ether synthesis is a classic and industrially robust method for forming ethers.[5][6] The diol is deprotonated with a strong base to form a dialkoxide, which then acts as a nucleophile in an Sₙ2 reaction with a methylating agent.[7][8] The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt is highly recommended in large-scale biphasic systems to facilitate the reaction between the aqueous base and the organic-soluble diol.[9]
Protocol:
-
Reactor Setup: Charge the reactor with the crude diol from Step 3, toluene, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~1-2 mol%).
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (50% w/w).
-
Methylation: Heat the mixture to 60-70°C. Slowly add the methylating agent (e.g., dimethyl sulfate or methyl chloride) over 2-3 hours. The reaction is exothermic and requires careful temperature control.
-
IPC: Monitor the reaction by GC until the diol and monomethylated intermediate are consumed.
-
Quenching & Work-up: Cool the reaction to room temperature and slowly quench with water. Separate the organic layer.
-
Washing: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation.
Large-Scale Purification
Principle: The final crude product is a liquid containing residual solvents, unreacted intermediates, and side products. Given its boiling point, fractional distillation under reduced pressure is the most effective industrial method for purification.[10][11][12] This technique separates components based on differences in their boiling points.[12]
Protocol:
-
Setup: The crude product is charged into a distillation vessel equipped with a fractionating column (e.g., packed with structured packing or containing trays) and a vacuum system.
-
Distillation:
-
Fraction 1 (Light Ends): Gradually reduce the pressure and apply heat. Low-boiling impurities and residual solvents are collected first.
-
Fraction 2 (Product): The main fraction containing the pure 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is collected at a stable temperature and pressure.
-
Fraction 3 (Heavy Ends): Higher-boiling impurities and decomposition products remain in the distillation pot.
-
-
Quality Control: Collect samples from the product fraction and analyze for purity by GC. Fractions meeting the specification are combined.
Data & Specifications
Table 1: Key Reagents and Properties
| Reagent | Formula | M.W. ( g/mol ) | Role | Key Hazards |
| Isobutyraldehyde | C₄H₈O | 72.11 | Starting Material | Flammable, Irritant |
| Isovaleraldehyde | C₅H₁₀O | 86.13 | Starting Material | Flammable, Irritant |
| Sodium Hydroxide | NaOH | 40.00 | Base Catalyst | Corrosive |
| Palladium on Carbon | Pd/C | - | Hydrogenation Cat. | Flammable Solid |
| Formaldehyde | CH₂O | 30.03 | C1 Building Block | Toxic, Carcinogen |
| Potassium Hydroxide | KOH | 56.11 | Base | Corrosive |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | Methylating Agent | Toxic, Carcinogen |
Table 2: Final Product Specifications
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to light yellow liquid[13] | Visual Inspection |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC) |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, MS |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Boiling Point | ~192°C @ 760 mmHg[14] | Distillation |
| Density | ~0.843 g/cm³[13] | Densitometer |
Process Safety and Environmental Considerations
-
Exothermic Reactions: Steps 1, 3, and 4 are exothermic. Implement robust temperature control systems and emergency cooling protocols. Ensure addition rates are strictly controlled.
-
Hazardous Reagents:
-
Formaldehyde and Dimethyl Sulfate: Both are classified as carcinogens. Use in closed systems with appropriate ventilation and personal protective equipment (PPE). Establish procedures for handling and neutralizing spills.
-
Strong Bases (NaOH, KOH): Highly corrosive. Ensure appropriate materials of construction for reactors and transfer lines. Provide access to emergency showers and eyewash stations.
-
-
Flammability: Many organic solvents and reagents used are flammable. All equipment must be properly grounded. Operations should be conducted in areas rated for flammable material handling.
-
Waste Management: Aqueous waste streams will be highly basic and contain organic residues. These must be neutralized and treated in a wastewater treatment facility before discharge. Organic waste and solvent residues should be collected for incineration or recycling.
References
- Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. (WO2022078576A1).
-
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | C12H26O2 | CID 11138158. PubChem. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
- Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound. (CN101412705A).
-
Williamson ether synthesis. Wikipedia. [Link]
-
PREPARATION OF KETALS. A REACTION MECHANISM. American Chemical Society. [Link]
- Process for the preparation of ketals. (US5399778A).
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Synthetic Methods for the Preparation of 1,3-Propanediol | Request PDF. ResearchGate. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
Purification of Organic Compounds- Purification Methods in Chemistry. Allen. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]
-
How To: Purify by Distillation. University of Rochester Department of Chemistry. [Link]
-
Progress in 1,3-propanediol biosynthesis. PubMed Central (PMC), NIH. [Link]
- Process for the preparation of ketals. (EP0595228A2).
-
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. LookChem. [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. [Link]
-
Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. [Link]
-
(PDF) Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials. ResearchGate. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
- Process for the preparation of 1,3-propanediol. (US5364987A).
Sources
- 1. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 | Benchchem [benchchem.com]
- 2. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | C12H26O2 | CID 11138158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane - Google Patents [patents.google.com]
- 4. Buy 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 [smolecule.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. How To [chem.rochester.edu]
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- 14. lookchem.com [lookchem.com]
employing 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in asymmetric catalysis
Application Notes & Protocols: The Role of Steric Hindrance in Stereocontrol
A Critical Analysis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane and an Exploration of True Chiral Auxiliaries in Asymmetric Catalysis
Introduction: Defining the Scope and Correcting a Premise
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chemists employ a variety of strategies to control stereochemical outcomes. One powerful method is the use of chiral auxiliaries. This guide was initially prompted by an interest in 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane . A thorough analysis of this compound's structure and its documented applications reveals a critical point: it is an achiral molecule .[1][2] Its molecular structure possesses a plane of symmetry, and therefore, it cannot function as a chiral auxiliary to induce asymmetry in reactions.
The primary documented application of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is as an internal donor in Ziegler-Natta catalysis for the synthesis of isotactic polypropylene.[1][3] In this role, it influences the stereoregularity of the polymer chain by coordinating to the catalyst center, but it does not create a single enantiomer of a small molecule, which is the hallmark of asymmetric catalysis.
Therefore, this guide will pivot to address the underlying scientific principle of the user's query: the use of sterically hindered acetals and ketals in asymmetric synthesis. We will explore how true chiral diols are used to form chiral ketal auxiliaries, which then effectively direct the stereochemical course of reactions such as aldol additions. This exploration will provide the detailed, practical, and scientifically rigorous protocols originally requested, grounded in established and verifiable chemistry.
Part 1: The Foundational Principle of Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[4][5] Once the desired stereocenter is created, the auxiliary is removed, having served its purpose, and can often be recovered for reuse.[5] The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically differentiated environment that favors the approach of a reagent from one face of the molecule over the other.
In the context of carbonyl chemistry, a prochiral ketone can be reacted with a chiral diol to form a chiral ketal. The rigid, cyclic structure of this new ketal creates a distinct three-dimensional landscape, where one face of the enolate (formed from a related ester or imide) is effectively shielded by the auxiliary's steric bulk.
Caption: General workflow for employing a chiral auxiliary.
Part 2: Application Note - Asymmetric Aldol Reaction via a Chiral Ketal
The aldol reaction is a cornerstone of C-C bond formation.[6][7] An asymmetric aldol reaction that yields chiral β-hydroxy ketones provides access to a crucial structural motif found in numerous natural products and pharmaceuticals.[8][9] While methods using chiral catalysts exist, the auxiliary-based approach offers robustness and high predictability.
Causality Behind Experimental Choices:
-
Choice of Auxiliary: We will base our protocol on an Evans-type oxazolidinone auxiliary, a well-established system known for its high diastereoselectivity.[10] These auxiliaries are effective because they form rigid five-membered rings upon acylation. Deprotonation with a suitable base (e.g., lithium diisopropylamide or sodium hexamethyldisilazide) and subsequent chelation with a Lewis acid (e.g., Bu₂BOTf) generates a rigid, planar Z-enolate. The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of this enolate, forcing the aldehyde to approach from the opposite, less-hindered face.
-
Lewis Acid: The choice of Lewis acid is critical. Boron triflates (like Bu₂BOTf) are particularly effective because they form a six-membered Zimmerman-Traxler transition state, which locks the conformation of the reacting partners and enhances the facial selectivity dictated by the auxiliary.[6]
-
Solvent and Temperature: Reactions are conducted in non-coordinating solvents (e.g., dichloromethane) at low temperatures (-78 °C) to minimize background reactions and enhance the stability of the enolate and the organization of the transition state.
Caption: Mechanism of the Evans Asymmetric Aldol Reaction.
Part 3: Detailed Experimental Protocols
This section provides a trusted, step-by-step methodology for a representative asymmetric aldol reaction.
Protocol 1: Acylation of the Chiral Auxiliary
-
Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.
-
Acylation: In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithiated auxiliary solution.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction
-
Setup: To a flame-dried, argon-purged flask, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C.
-
Enolate Formation: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M in DCM) dropwise. Then, add diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldehyde Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide at a 1:1 ratio to the buffer volume. Stir vigorously at 0 °C for 1 hour.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude aldol adduct by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Setup: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).
-
Reaction: Stir the mixture at 0 °C for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Quench: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M) until a negative test is obtained with peroxide test strips.
-
Extraction: Concentrate the mixture to remove THF. Make the aqueous layer basic (pH > 11) with NaOH to extract the recovered auxiliary with DCM (3x). Then, acidify the aqueous layer to pH < 2 with HCl and extract the desired β-hydroxy acid product with ethyl acetate (3x).
-
Final Steps: Dry the respective organic layers over Na₂SO₄, filter, and concentrate to yield the product and the recovered auxiliary.
Part 4: Data Presentation and Analysis
The success of the synthesis is quantified by the chemical yield and the diastereomeric excess (d.e.), which is then correlated to the enantiomeric excess (e.e.) of the final product after auxiliary removal.
| Step | Product | Typical Yield (%) | Typical d.e. / e.e. (%) | Analysis Method |
| Acylation | N-propionyl oxazolidinone | 90-98% | N/A | ¹H NMR, ¹³C NMR |
| Aldol Reaction | Aldol Adduct | 85-95% | >98% d.e. | ¹H NMR, Chiral HPLC |
| Cleavage | β-Hydroxy Acid | 88-96% | >98% e.e. | Chiral HPLC, Polarimetry |
Determining Stereochemical Purity:
-
¹H NMR Spectroscopy: The diastereomeric excess of the aldol adduct can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture by integrating the signals of diastereotopic protons.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess of the final product. The product is run on a chiral stationary phase, which separates the two enantiomers, allowing for precise quantification of their ratio.
References
-
Johnson, W. S., et al. (1976). Asymmetric synthesis via acetal templates. 3. On the stereochemistry observed in the cyclization of chiral acetals of polyolefinic aldehydes; formation of optically active homoallylic alcohols. Journal of the American Chemical Society. Available at: [Link]
-
Maruoka, K., et al. (2017). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules. Available at: [Link]
-
PubChem. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
Palomo, C., et al. (2012). α-Hydroxy ketones as useful templates in asymmetric reactions. Chemical Society Reviews. Available at: [Link]
-
Aydin, M., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. ACS Omega. Available at: [Link]
- Google Patents. (2022). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
-
Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research. Available at: [Link]
-
Wang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
Hoyos, P., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research. Available at: [Link]
-
Kumar, A., & Kumar, K. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Available at: [Link]
-
Grishanov, D. A., et al. (2024). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Molecules. Available at: [Link]
-
Palomo, C., et al. (2012). α-Hydroxy ketones as useful templates in asymmetric reactions. Chemical Society Reviews. Available at: [Link]
-
Wikipedia. Organogold chemistry. Available at: [Link]
-
Ghosh, A. K., & Li, J. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters. Available at: [Link]
-
ResearchGate. (2018). Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid.... Available at: [Link]
-
LookChem. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Available at: [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Available at: [Link]
Sources
- 1. Buy 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | 129228-21-3 [smolecule.com]
- 2. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | C12H26O2 | CID 11138158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
An essential objective in chemical synthesis is the optimization of reaction yields, a process that necessitates a deep understanding of the reaction mechanism, potential side reactions, and the influence of various experimental parameters. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Our focus is on troubleshooting common challenges and providing actionable strategies to enhance the yield and purity of the final product.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during the synthesis. We will delve into the mechanistic rationale behind our recommendations, empowering you to make informed decisions in your experimental design.
I. Understanding the Synthetic Strategy
The synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a multi-step process. A logical and efficient pathway involves the following key transformations:
II. Troubleshooting Guide & FAQs
Step 1: Dialkylation of Diethyl Malonate
This initial step is critical for establishing the carbon skeleton of the target molecule. It typically involves the sequential addition of an isopropyl halide and an isobutyl halide to diethyl malonate in the presence of a strong base.
Q1: I am observing low yields of the desired dialkylated product and a significant amount of mono-alkylated starting material. What are the likely causes and how can I improve the conversion?
A1: This is a common challenge in sequential alkylations. Several factors could be at play:
-
Base Strength and Stoichiometry: The base used must be strong enough to completely deprotonate the diethyl malonate (pKa ≈ 13). Sodium ethoxide (NaOEt) in ethanol is a classic choice. Ensure you are using at least two equivalents of the base for the dialkylation. Incomplete deprotonation after the first alkylation will prevent the second alkylation from proceeding efficiently.
-
Reaction Time and Temperature: The deprotonation and alkylation steps require sufficient time. After the addition of the first alkyl halide, allow the reaction to proceed to completion before adding the second. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended. The reaction temperature should be controlled to prevent side reactions.
-
Choice of Alkyl Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using less reactive halides, consider increasing the reaction temperature or using a catalytic amount of sodium iodide to facilitate the reaction via an in-situ Finkelstein reaction.
Troubleshooting Protocol: Optimizing Dialkylation
| Parameter | Recommendation | Rationale |
| Base | Use 2.1 equivalents of Sodium Ethoxide. | Ensures complete deprotonation for both alkylation steps. |
| Solvent | Anhydrous Ethanol | The conjugate acid of the base, minimizing side reactions. |
| Temperature | 0°C for deprotonation, then reflux for alkylation. | Controls the exothermic deprotonation and provides sufficient energy for C-C bond formation. |
| Monitoring | TLC or GC analysis after the first alkylation. | Confirms the completion of the first step before proceeding to the second. |
Q2: My reaction mixture is turning dark, and I am observing a complex mixture of byproducts. What is happening?
A2: A dark reaction mixture often indicates decomposition or side reactions.
-
Elimination Reactions: If the reaction temperature is too high, the strong base can promote the elimination of HX from the alkyl halide, leading to the formation of alkenes and reducing the amount of alkylating agent available.
-
Hydrolysis of the Ester: The presence of water can lead to the saponification of the diethyl malonate under basic conditions. Ensure all your reagents and glassware are scrupulously dry.
Step 2: Reduction of the Dialkylated Malonic Ester
The reduction of the ester groups to primary alcohols yields the diol intermediate.
Q3: The reduction of my dialkylated ester with Lithium Aluminum Hydride (LAH) is giving a low yield of the diol. How can I improve this step?
A3: LAH is a powerful reducing agent, but its effectiveness can be compromised by several factors.
-
Reagent Purity and Handling: LAH reacts violently with water. Ensure your solvent (e.g., anhydrous diethyl ether or THF) is perfectly dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Quenching: The workup procedure is critical. A common and effective method is the Fieser workup, which involves the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off. Improper quenching can lead to the formation of gelatinous precipitates that trap the product, making isolation difficult.
Experimental Protocol: LAH Reduction and Fieser Workup
-
Cool the LAH solution in anhydrous THF to 0°C under a nitrogen atmosphere.
-
Slowly add a solution of the dialkylated ester in anhydrous THF to the LAH solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water.
-
Stir the mixture vigorously for 30 minutes.
-
Filter the granular precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and evaporate the solvent to obtain the crude diol.
Step 3: Williamson Ether Synthesis
This final step involves the conversion of the diol to the target diether.
Q4: I am struggling to achieve complete conversion to the diether. I still have a significant amount of the mono-ether and unreacted diol.
A4: The Williamson ether synthesis requires the complete deprotonation of the alcohol to form the alkoxide, which then acts as a nucleophile.
-
Choice of Base: For primary alcohols, Sodium Hydride (NaH) is an excellent choice as it provides an irreversible deprotonation. Using a weaker base may result in an unfavorable equilibrium.
-
Stoichiometry: Ensure you are using at least two equivalents of the base and the methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Solvent: A polar aprotic solvent like THF or DMF is ideal for this reaction as it solvates the cation without interfering with the nucleophilic alkoxide.
Troubleshooting Flowchart: Williamson Ether Synthesis
III. Final Product Purification
Q5: My final product is contaminated with byproducts and unreacted starting materials. What is the best purification strategy?
A5: The choice of purification method will depend on the physical properties of your product and the impurities.
-
Distillation: If your product has a significantly different boiling point from the impurities, fractional distillation under reduced pressure can be a highly effective purification method.
-
Column Chromatography: For non-volatile impurities or products with similar boiling points, column chromatography on silica gel is the method of choice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is likely to be effective.
By systematically addressing these potential issues at each stage of the synthesis, you can significantly improve the yield and purity of your 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
References
-
Organic Chemistry, 12th Edition by T.W. Graham Solomons, Craig B. Fryhle, and Scott A. Snyder. John Wiley & Sons, Inc. [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition by Michael B. Smith. John Wiley & Sons, Inc. [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition by A.I. Vogel, B.S. Furniss, A.J. Hannaford, P.W.G. Smith, and A.R. Tatchell. Prentice Hall. [Link]
Technical Support Center: Stereoselective Polymerization Using 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
Welcome to the technical support center for the stereoselective use of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in stereoselective polymerization reactions, particularly in the synthesis of isotactic polypropylene with Ziegler-Natta catalysts. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you maintain high stereocontrol and avoid the formation of atactic polymer, a common challenge in this field.
Introduction: The Role of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in Stereocontrol
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is an achiral diether that plays a crucial role as an internal electron donor in modern Ziegler-Natta catalyst systems.[1][2][3] Its primary function is to enhance the stereoselectivity of the catalyst, leading to the production of highly isotactic polypropylene (iPP).[2][3][4] In the context of this application, "avoiding racemization" refers to the prevention of forming atactic polypropylene, which lacks a regular stereochemical structure, in favor of the highly ordered and crystalline isotactic form.[5] This guide will address the common issues that can lead to a loss of stereocontrol and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in my reaction?
A1: 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane serves as an internal electron donor (IED) in heterogeneous Ziegler-Natta catalysts.[1][2][3] It is a crucial component that, when added during catalyst preparation, significantly increases the stereospecificity of the active sites for propylene polymerization, leading to a high yield of isotactic polypropylene.[2][4][6]
Q2: How does an achiral molecule like 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane induce stereoselectivity?
A2: The stereoselectivity arises from the interaction of the diether with the magnesium chloride (MgCl₂) support of the catalyst.[1][6] The 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane preferentially adsorbs onto specific surfaces of the MgCl₂ crystals.[6][7] This, in turn, influences the geometric and electronic environment of the titanium tetrachloride (TiCl₄) active sites.[1][8] The bulky isobutyl and isopropyl groups of the diether create a sterically hindered environment around the active site, forcing the incoming prochiral propylene monomer to adopt a specific orientation before insertion into the growing polymer chain.[9][10] This repeated, controlled insertion leads to the formation of an isotactic polymer chain.[5]
Q3: Can 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane itself racemize?
A3: No, 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is an achiral molecule and therefore does not have enantiomers and cannot racemize. The term "racemization" in the context of its use refers to the loss of stereocontrol during the polymerization process, resulting in a random mixture of stereocenters in the polymer chain (atactic polymer).[5]
Q4: What is the difference between an internal and an external donor?
A4: An internal donor, like 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane, is incorporated into the solid catalyst during its preparation.[1][2] An external donor is added to the polymerization reactor along with the cocatalyst (e.g., triethylaluminum).[2][6] While the internal donor establishes the initial stereospecificity of the active sites, the external donor can further enhance stereoselectivity by deactivating non-stereospecific sites or modifying the cocatalyst.[6]
Troubleshooting Guide: Loss of Stereoselectivity (Increased Atactic Polymer Formation)
A decrease in the isotacticity of your polypropylene can be a significant issue. This troubleshooting guide will help you identify and address potential causes for the loss of stereocontrol when using 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane as an internal donor.
| Symptom | Potential Cause | Troubleshooting Steps & Explanations |
| Low Isotacticity Index (High Xylene Solubles) | 1. Impurities in Monomer or Solvent | Explanation: Water, alcohols, ketones, and other polar compounds can act as poisons to the catalyst's active sites, reducing both activity and stereospecificity. Action: - Ensure all monomers and solvents are rigorously purified and dried before use. - Use high-purity reagents and consider passing them through activated molecular sieves or other purification columns. |
| 2. Improper Catalyst Preparation | Explanation: The interaction between 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane, MgCl₂, and TiCl₄ is critical for establishing stereospecific active sites. Incorrect addition order, temperature, or stoichiometry can lead to poorly formed sites.[11] Action: - Strictly adhere to a validated catalyst preparation protocol. - Ensure proper mixing and temperature control during all stages of catalyst synthesis. - Verify the molar ratios of all catalyst components. | |
| 3. Inappropriate Cocatalyst to Donor Ratio | Explanation: The cocatalyst (e.g., triethylaluminum) activates the catalyst but can also react with and extract the internal donor from the support, especially at high concentrations or temperatures.[12] This can lead to a decrease in stereoselectivity. Action: - Optimize the molar ratio of the cocatalyst to the external donor (if used) and the titanium center. - Consider the use of a suitable external donor to mitigate the leaching of the internal donor. | |
| Inconsistent Batch-to-Batch Stereoselectivity | 1. Variation in Catalyst Synthesis | Explanation: Minor variations in the catalyst preparation procedure can lead to significant differences in catalyst performance.[13] Action: - Standardize your catalyst preparation protocol and ensure all parameters (temperature, time, stirring speed, reagent addition rate) are tightly controlled. - Characterize each batch of catalyst for its composition and performance in a small-scale test polymerization. |
| 2. Aging or Improper Storage of Catalyst Components | Explanation: 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane and other catalyst components can degrade over time if not stored correctly. The cocatalyst, in particular, is often pyrophoric and reactive towards moisture and air. Action: - Store all catalyst components under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. - Use fresh reagents whenever possible and verify the activity of older batches. | |
| Decreased Catalyst Activity and Stereoselectivity | 1. Presence of Catalyst Poisons | Explanation: As mentioned above, impurities can deactivate the catalyst. The effect can be a simultaneous drop in both polymerization rate and stereocontrol. Action: - Review all potential sources of contamination in your reaction setup, including monomer feed lines, reactor walls, and solvents. |
| 2. Incorrect Polymerization Temperature | Explanation: While higher temperatures can increase the polymerization rate, they can also lead to a decrease in stereoselectivity.[2] This is because the energy difference between the desired stereoselective insertion and non-selective insertions becomes less significant at higher temperatures. Action: - Optimize the polymerization temperature to find a balance between activity and stereoselectivity. |
Experimental Protocols
Protocol 1: Preparation of a High-Stereoselectivity Ziegler-Natta Catalyst
This protocol is a general guideline for the preparation of a MgCl₂-supported Ziegler-Natta catalyst using 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane as the internal donor. Note: This procedure should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Materials:
-
Anhydrous MgCl₂
-
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous heptane (or other suitable alkane solvent)
-
Triethylaluminum (TEAL) as cocatalyst
-
External donor (e.g., a silane, optional)
Procedure:
-
Support Preparation: Co-mill anhydrous MgCl₂ with 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in a ball mill for a specified period (e.g., 20-100 hours) to create a supported catalyst precursor. The molar ratio of MgCl₂ to the diether is a critical parameter to optimize.
-
Titanation: Suspend the MgCl₂/diether support in anhydrous heptane. Add TiCl₄ dropwise at a low temperature (e.g., 0-10 °C) with vigorous stirring.
-
Heating and Aging: Gradually heat the mixture to a specific temperature (e.g., 80-100 °C) and maintain it for a set time (e.g., 1-2 hours) to allow for the formation of active sites.
-
Washing: After cooling, wash the solid catalyst repeatedly with anhydrous heptane to remove unreacted TiCl₄ and other byproducts.
-
Drying: Dry the final catalyst under a high vacuum to obtain a free-flowing powder.
Protocol 2: Polymerization of Propylene
-
Reactor Preparation: Thoroughly dry and purge a polymerization reactor with inert gas.
-
Component Addition: Add the desired amount of solvent (e.g., heptane), followed by the cocatalyst (TEAL) and any external donor.
-
Catalyst Injection: Introduce the prepared solid catalyst into the reactor.
-
Polymerization: Pressurize the reactor with propylene monomer to the desired pressure and maintain a constant temperature.
-
Termination: After the desired reaction time, vent the reactor and quench the polymerization by adding an alcohol (e.g., methanol or isopropanol).
-
Polymer Isolation: Collect the polymer by filtration, wash it with an appropriate solvent, and dry it in a vacuum oven.
Protocol 3: Analysis of Polypropylene Tacticity by ¹³C NMR
The isotacticity of the resulting polypropylene can be quantitatively determined by ¹³C NMR spectroscopy.[14][15]
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at an elevated temperature (e.g., 120 °C).
-
NMR Acquisition: Acquire a ¹³C NMR spectrum at high temperature.
-
Data Analysis: The degree of isotacticity is determined by analyzing the relative intensities of the methyl carbon resonances. The pentad distribution (the stereochemical relationship of five consecutive monomer units) provides detailed information about the polymer's microstructure. The percentage of mmmm pentads is a common measure of isotacticity.[14]
Visualizing the Mechanism of Stereocontrol
The following diagram illustrates the proposed interaction of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane with the MgCl₂ support and the TiCl₄ active center, leading to stereoselective propylene insertion.
Caption: Mechanism of stereocontrol by the internal donor.
Logical Workflow for Troubleshooting Loss of Stereoselectivity
This flowchart provides a systematic approach to diagnosing and resolving issues related to decreased isotacticity in your polymerization reactions.
Caption: Troubleshooting workflow for low isotacticity.
References
-
Busico, V., et al. (2017). Demystifying Ziegler–Natta Catalysts: The Origin of Stereoselectivity. ACS Catalysis, 7(11), 7458-7473. [Link]
-
Taniike, T., & Terano, M. (2012). Data Driven Modeling of Ziegler–Natta Polypropylene Catalysts: Revisiting the Role of the Internal Donor. ACS Catalysis, 2(11), 2248-2254. [Link]
-
Thushara, D., et al. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Journal of Polymer Research, 28(11), 402. [Link]
-
Mori, H., et al. (2008). Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst. Journal of Molecular Catalysis A: Chemical, 284(1-2), 146-151. [Link]
-
Corradini, P., Busico, V., & Guerra, G. (1988). Mechanism of the stereospecific polymerization of α-olefins with Ziegler-Natta catalysts. In Transition Metals and Organometallics as Catalysts for Olefin Polymerization (pp. 337-348). Springer, Berlin, Heidelberg. [Link]
-
Quora. (2021). How does the Ziegler-Natta catalyst lead to stereospecific polymers? [Link]
-
Li, G., et al. (2022). The Effects of Internal Electron Donors on MgCl₂-Supported Ziegler–Natta Catalysts for Isotactic PP. Polymers, 14(23), 5183. [Link]
-
LibreTexts. (2021). 30.2: Stereochemistry of Polymerization - Ziegler-Natta Catalysts. [Link]
-
Shamiri, A., et al. (2014). Ziegler-Natta polymerization of olefins - stereoselectivity. Materials, 7(7), 5069-5108. [Link]
-
Nakatani, H., et al. (2023). Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler-Natta Catalysts Based on Non-Empirical Structural Determination. ChemRxiv. [Link]
-
Appukuttan, R., & Bhaskaran, S. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Journal of Polymer Research, 28(11), 1-19. [Link]
-
Busico, V., et al. (2017). Demystifying Ziegler–Natta Catalysts: The Origin of Stereoselectivity. ACS Catalysis, 7(11), 7458-7473. [Link]
-
Manipal Academy of Higher Education. (n.d.). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Manipal Research Portal. [Link]
-
Green, M. L. H. (2016). Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts. Dalton Transactions, 45(24), 9835-9842. [Link]
-
Liu, B., et al. (2019). Effects of Internal Electron Donors on Propylene–Ethylene Copolymerization with MgCl₂-Supported Ziegler–Natta Catalysts. Industrial & Engineering Chemistry Research, 58(46), 20959-20968. [Link]
-
Rungta, A., et al. (2022). Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. Polymer Chemistry, 13(20), 2949-2957. [Link]
-
Piovano, A., et al. (2017). Spectroscopic Evidences for TiCl₄-Donor Complexes at the Surface of MgCl₂-Supported Ziegler-Natta Catalysts. The Journal of Physical Chemistry C, 121(34), 18581-18591. [Link]
- Google Patents. (2014).
-
European Patent Office. (2020). HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS AND PROCESS FOR POLYMERIZATION OF OLEFINS IN THE PRESENCE THEREOF. [Link]
-
ResearchGate. (2022). Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. [Link]
- Google Patents. (2013). HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS AND PROCESS FOR POLYMERIZATION OF OLEFINS IN THE PRESENCE THEREOF.
-
Busico, V., et al. (1997). High-Resolution 13C NMR Configurational Analysis of Polypropylene Made with MgCl₂-Supported Ziegler−Natta Catalysts. 1. The “Model” System MgCl₂/TiCl₄−2,6-Dimethylpyridine/Al(C₂H₅)₃. Macromolecules, 30(16), 4786-4790. [Link]
-
Moore, E. P. (Ed.). (1998). The Rebirth of Polypropylene: Supported Catalysts. Carl Hanser Verlag GmbH & Co. KG. [Link]
-
Vittoria, A., et al. (2020). Probing the Interaction of Diester Internal Donors (ID) with AlEt₃ on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl₂/ID) and Ternary (MgCl₂/ID/TiCl₄) Formulations. Catalysts, 10(9), 1042. [Link]
-
Furukawa, J., & Tsuruta, T. (1967). Mechanism of stereoregular polymerization of butadiene by homogeneous Ziegler-Natta catalysts. I. Effects of the species of transition metals. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(9), 2371-2384. [Link]
-
de Carvalho, A. B., et al. (2002). Determination of tacticity in polypropylene by FTIR with multivariate calibration. Journal of Applied Polymer Science, 85(4), 734-745. [Link]
-
Iedema, P. D., et al. (2021). Tacticity Changes during Controlled Degradation of Polypropylene. Macromolecules, 54(19), 8921-8935. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
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- 11. WO2014079969A1 - HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS, PROCESS FOR PRODUCING SUCH MgCl2 BASED CATALYSTS AND USE THEREOF - Google Patents [patents.google.com]
- 12. Probing the Interaction of Diester Internal Donors (ID) with AlEt3 on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl2/ID) and Ternary (MgCl2/ID/TiCl4) Formulations [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
enhancing the stereoselectivity of reactions with 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
Technical Support Center: Enhancing Stereoselectivity in Asymmetric Synthesis
A Note on "2-Isobutyl-2-isopropyl-1,3-dimethoxypropane"
Initial searches for the compound "2-Isobutyl-2-isopropyl-1,3-dimethoxypropane" did not yield established applications as a chiral auxiliary in the scientific literature. This suggests the name may be non-standard or it could be a novel, unpublished reagent.
However, the requested topic—enhancing stereoselectivity—is a critical challenge in modern chemistry. The structure implies the use of a chiral, C2-symmetric 1,3-diether backbone to control the stereochemical outcome of a reaction. This is a well-established strategy in asymmetric synthesis.
Therefore, this guide is structured to address the core scientific principles of your query. We will focus on the use of chiral 1,3-diethers as auxiliaries, a class of reagents that mirrors the likely intended function of your specified compound. The principles, troubleshooting steps, and protocols discussed here are broadly applicable to a wide range of C2-symmetric chiral auxiliaries used to control stereoselectivity.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is a common issue when using chiral auxiliaries. The goal is to maximize the energy difference between the transition states leading to the different diastereomeric products. Here are common causes and actionable solutions.
Problem 1: Poor Diastereomeric Ratio (d.r.) in an Aldol Reaction
You are performing a boron-mediated aldol reaction using a chiral auxiliary-derived enolate and observe a d.r. close to 1:1.
Underlying Causes & Solutions:
-
Incorrect Enolate Geometry: The stereochemical outcome of an aldol reaction is often dictated by the geometry of the enolate (Z vs. E).[1] The Zimmerman-Traxler model predicts that Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-products through a chair-like six-membered transition state.[2]
-
Solution A: Re-evaluate Enolating Agent & Conditions. For reliable formation of Z-enolates from acyl-imide auxiliaries (like Evans' oxazolidinones), bulky borane sources such as 9-BBN-OTf or dicyclohexylboron chloride in the presence of a tertiary amine (e.g., triethylamine or Hünig's base) are effective.[1] Ensure the enolization is complete before adding the aldehyde.
-
Solution B: Verify Purity of Reagents. Impurities in the substrate, aldehyde, or solvent can interfere with the enolization or the subsequent aldol addition. Ensure all reagents are freshly purified. Aldehydes, in particular, should be distilled or filtered through silica gel immediately before use to remove acidic impurities that can scramble enolate geometry.
-
-
Insufficient Chelation or Poorly Organized Transition State: The Lewis acid (e.g., boron triflate) is crucial for coordinating both the enolate and the aldehyde, creating a rigid, chair-like transition state that maximizes stereochemical communication from the chiral auxiliary.[3]
-
Solution A: Lower the Reaction Temperature. Lowering the temperature (e.g., from -40°C to -78°C) can significantly enhance selectivity by favoring the more ordered, lower-energy transition state over more flexible, higher-energy alternatives.[4]
-
Solution B: Change the Lewis Acid. Different Lewis acids can have a profound impact. While boron reagents are excellent for creating tight transition states, others like TiCl4 or Sn(OTf)2 might offer different chelation geometries and selectivities.[3] A screening of Lewis acids is often a valuable optimization step.
-
-
Background (Uncatalyzed) Reaction: If the reaction rate is slow, a non-selective background reaction can occur, eroding the diastereomeric ratio.
-
Solution: Check Reagent Stoichiometry and Addition Order. Ensure at least a stoichiometric amount of the Lewis acid is used. The standard protocol involves pre-forming the boron enolate by adding the Lewis acid and base to the auxiliary-substrate conjugate, followed by cooling and slow addition of the aldehyde.
-
Troubleshooting Workflow: Improving Diastereoselectivity
Sources
Technical Support Center: Catalyst Poisoning Issues with 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
Welcome to the technical support center for 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst poisoning issues that may arise during the synthesis of this compound or during its application as a critical component in catalysis. Our approach is rooted in providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Section 1: Troubleshooting Catalyst Performance in the Synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
The synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a multi-step process that often involves catalytic hydrogenation.[1][2] The efficiency of this step is paramount for the overall yield and purity of the final product. A common challenge is the deactivation of the hydrogenation catalyst, typically Palladium on Carbon (Pd/C).
FAQ 1: We are observing a significant decrease in the activity of our Pd/C catalyst during the hydrogenation of the α,β-unsaturated aldehyde intermediate. What are the likely causes?
A decline in catalyst activity, characterized by slow or incomplete reactions, is a classic symptom of catalyst poisoning. In this specific hydrogenation step, the primary suspects are impurities that strongly adsorb to the active sites of the palladium catalyst, blocking access for the intended reactants.
Causality Analysis:
-
Sulfur Compounds: Sulfur-containing molecules are notorious poisons for palladium catalysts.[3][4] These can be present in trace amounts in the starting material, iso-valderaldehyde, depending on its manufacturing process. Sulfur compounds chemisorb onto the palladium surface, forming stable metal-sulfur bonds that render the catalytic sites inactive.
-
Residual Basic Reagents: The preceding aldol condensation step often uses a strong base like sodium or potassium hydroxide.[1][2] If the workup and neutralization are incomplete, residual base can be carried over. This can alter the surface properties of the catalyst support and interfere with the catalytic cycle.
-
Oxidized Species: Aldehyd starting materials can be susceptible to oxidation, forming carboxylic acids. While not classic poisons in the same vein as sulfur, these acidic impurities can interact with the catalyst surface and, in some cases, lead to unwanted side reactions or a change in the reaction environment's pH, affecting catalyst performance.
Troubleshooting Workflow: Diagnosing Pd/C Catalyst Inactivity
The following workflow provides a systematic approach to identifying the root cause of catalyst deactivation.
Caption: Troubleshooting workflow for Pd/C catalyst deactivation.
Protocol 1: Purification of Aldehyde Intermediate and Catalyst Regeneration
A. Aldehyde Purification (Distillation)
-
Setup: Assemble a standard distillation apparatus. Ensure all glassware is dry.
-
Procedure: Place the crude α,β-unsaturated aldehyde intermediate into the distillation flask. Add a few boiling chips.
-
Distillation: Heat the flask gently. Collect the fraction that distills at the expected boiling point of the pure compound. Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
-
Verification: Analyze the purified aldehyde by Gas Chromatography (GC) to confirm its purity before use.
B. Pd/C Catalyst Regeneration (for Sulfur Poisoning)
Note: Regeneration is not always effective and can be hazardous. It should be performed by experienced personnel. Often, using a fresh batch of catalyst is more practical.
-
Washing: Carefully filter the catalyst from the reaction mixture. Wash it multiple times with a solvent in which the poison is soluble but the catalyst is not (e.g., hot water for some salts, or a suitable organic solvent).
-
Drying: Dry the washed catalyst thoroughly under vacuum.
-
Oxidative Treatment (Caution): A common method involves carefully controlled oxidation to burn off organic poisons, followed by reduction. This typically involves heating the catalyst in a stream of dilute oxygen (e.g., 1-2% O₂ in N₂) at a controlled temperature (e.g., 200-300 °C), followed by reduction in a stream of hydrogen. This procedure is highly dependent on the specific catalyst and support and should be developed in consultation with the catalyst manufacturer's guidelines.
Section 2: 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane as a Source of Catalyst Poisoning in Ziegler-Natta Polymerization
The primary industrial application of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is as an internal electron donor in Ziegler-Natta catalyst systems for producing isotactic polypropylene.[2][5] In this role, its purity is not just a matter of product quality, but a critical factor for the viability of the entire polymerization process. The Ziegler-Natta catalyst system is notoriously sensitive to a variety of poisons.
FAQ 2: Our Ziegler-Natta polymerization is showing low activity and/or producing off-spec polypropylene. Could the 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane internal donor be the cause?
Absolutely. If the internal donor is contaminated, it can introduce potent poisons directly to the highly sensitive catalyst complex. Ziegler-Natta catalysts, typically comprising a titanium active species on a magnesium chloride support and an aluminum alkyl co-catalyst, are readily deactivated by Lewis bases.[6][7]
Causality Analysis:
-
Oxygenated Impurities: The most common culprits are oxygen-containing functional groups. These include:
-
Water: Reacts violently with the aluminum alkyl co-catalyst (e.g., triethylaluminum), consuming it and preventing it from activating the titanium center.
-
Alcohols (e.g., 2-isopentyl-2-isopropylpropane-1,3-diol): An unreacted intermediate from the synthesis. The hydroxyl groups react with both the co-catalyst and the active Ti sites.[6]
-
Aldehydes (e.g., 2-isopropyl-5-methylhexanal): Another potential unreacted intermediate. The carbonyl group can coordinate strongly to the active sites.[6]
-
-
Mechanism of Poisoning: These impurities act as Lewis bases and react with the electron-deficient (Lewis acidic) components of the catalyst system. This can happen in several ways:
-
Reaction with Co-catalyst: The aluminum alkyl co-catalyst is consumed in a side reaction, reducing the number of active sites that can be generated.
-
Blocking the Active Site: The impurity can coordinate directly to the titanium active center, blocking the olefin monomer from accessing it and thus halting polymerization.[3]
-
Diagram: Mechanism of Ziegler-Natta Catalyst Poisoning by an Alcohol Impurity
Caption: Poisoning of a Ziegler-Natta active site by an alcohol impurity.
FAQ 3: What are the acceptable purity levels for the internal donor, and how do we test for them?
The purity requirements for electron donors in Ziegler-Natta catalysis are extremely stringent, often requiring purities of >99.5%. The exact specifications can depend on the specific catalyst generation and process conditions.
Table 1: Impurity Limits and Their Impact
| Impurity | Typical Max. Limit (ppm) | Impact on Polymerization |
| Water | < 50 | Severe reduction in catalyst activity. |
| Unreacted Diol Intermediate | < 500 | Significant decrease in catalyst activity and yield. |
| Unreacted Aldehyde Intermediate | < 200 | Decrease in catalyst activity; potential impact on polymer properties. |
| Other Organic Volatiles | < 1000 | Can affect catalyst stereospecificity and polymer properties. |
Protocol 2: Quality Control (QC) for 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
This protocol outlines a standard QC procedure to ensure the purity of the internal donor before it is used in a polymerization reaction.
-
Gas Chromatography (GC) Analysis:
-
Objective: To determine the purity of the main component and quantify volatile impurities.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent) is suitable.
-
Injector & Detector: Use a standard split/splitless injector and a Flame Ionization Detector (FID).
-
Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Quantification: Use an internal or external standard method for accurate quantification of impurities. The area percentage from the FID can be used for a preliminary assessment.
-
-
Karl Fischer Titration:
-
Objective: To accurately determine the water content.
-
Apparatus: Use a coulometric or volumetric Karl Fischer titrator.
-
Procedure: Follow the instrument manufacturer's instructions. Ensure the sample is handled under an inert atmosphere (e.g., in a glove box) to prevent moisture contamination from the air.
-
-
Storage and Handling:
-
Inert Atmosphere: Always store 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and oxidation.
-
Material Compatibility: Use clean, dry glass or stainless steel containers. Avoid plastics that may contain leachable additives.
-
By implementing these troubleshooting guides and QC protocols, researchers can effectively diagnose and mitigate catalyst poisoning issues, ensuring the robust and efficient synthesis and application of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
References
- Google Patents. (n.d.). Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
-
European Patent Office. (2025, January 22). Catalyst components for propylene polymerization. Retrieved January 27, 2026, from [Link]
-
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PubChem. (n.d.). 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). Catalyst poisoning. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2015). Effect of oxygenated impurities on the activity of a Ziegler-Natta catalytic system used in the ethylene polymerization. Retrieved January 27, 2026, from [Link]
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MDPI. (2022, September 19). Impact of Traces of Hydrogen Sulfide on the Efficiency of Ziegler–Natta Catalyst on the Final Properties of Polypropylene. Retrieved January 27, 2026, from [Link]
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StudySmarter. (2024, August 27). Catalyst Deactivation: Mechanism & Causes. Retrieved January 27, 2026, from [Link]
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Validation & Comparative
A Tale of Two Stereochemistries: Deconstructing 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in the Landscape of Chiral Auxiliaries
A Senior Application Scientist's Guide to Stereocontrol: From Polymerization to Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for function and efficacy. In the vast toolkit of synthetic chemistry, chiral auxiliaries represent a powerful and reliable strategy for inducing stereoselectivity. This guide takes an in-depth look at 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane, a molecule associated with stereocontrol, and critically compares its role and performance not as a traditional chiral auxiliary, but within its specialized domain, against the established benchmarks of asymmetric synthesis: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines.
Introduction: The Logic of Chiral Auxiliaries
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. This diastereoselective transformation, once complete, allows for the removal of the auxiliary, yielding an enantiomerically enriched product. The ideal auxiliary is readily available in enantiopure form, attaches and detaches under mild conditions without racemization, and exerts a strong directing effect to ensure high diastereoselectivity.
Part 1: 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane - A Master of Macromolecular Stereocontrol
Initial inquiries into the performance of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane as a chiral auxiliary for small molecule synthesis reveal a crucial distinction: its primary and highly effective role is not in this domain. Instead, it serves as a highly specialized internal donor in Ziegler-Natta catalyst systems for the production of isotactic polypropylene.[1][2]
The branched, sterically hindered structure of this diether is key to its function.[2] In the coordination sphere of the catalyst, it modulates the stereochemistry of the growing polymer chain, leading to polypropylene with high isotacticity, which in turn results in desirable physical properties like improved transparency and mechanical strength.[1] Its performance, therefore, is measured by its ability to enhance catalyst stereoselectivity and activity in polymerization, a fundamentally different application from traditional asymmetric synthesis.[2]
The synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane itself is a multi-step process, often starting from iso-valderaldehyde and involving aldol condensation, reduction, and methylation steps.[3]
Part 2: The Titans of Asymmetric Synthesis: A Comparative Overview
For the asymmetric synthesis of small molecules, particularly in the realm of drug development, a different class of molecules takes center stage. Here, we compare the performance of three of the most well-established chiral auxiliaries.
Evans' Oxazolidinones
Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries for a range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.
Mechanism of Stereocontrol: The auxiliary is first acylated to form an N-acyl oxazolidinone. Deprotonation with a suitable base, such as LDA or NaHMDS, generates a Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl, phenyl, or benzyl) effectively shields one face of the enolate. The chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation, forcing electrophiles to approach from the less hindered face, thus ensuring high diastereoselectivity.
Diagram: Stereocontrol in Evans' Asymmetric Alkylation
Caption: Mechanism of stereocontrol in Evans' asymmetric alkylation.
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries, particularly for asymmetric aldol reactions, Michael additions, and alkylations.
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, the substrate is attached to the nitrogen of the sultam. The resulting N-acyl sultam, upon enolization, forms a chelated intermediate. The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment. One face of the enolate is effectively blocked by the sulfonyl group and one of the methyl groups of the camphor skeleton, directing the electrophile to the opposite face. The stereochemical outcome can often be tuned by the choice of Lewis acid in aldol reactions.
Meyers' Chiral Amines
Meyers' chiral amines, such as pseudoephedrine, offer a practical and efficient method for the asymmetric alkylation of α-substituted carboxylic acids.
Mechanism of Stereocontrol: The carboxylic acid is converted to an amide with the chiral amine. Deprotonation of the α-carbon leads to a configurationally stable aza-enolate. The lithium cation is chelated by the nitrogen and the oxygen of the hydroxyl group, creating a rigid structure. The phenyl group on the auxiliary shields one face of the enolate, directing alkylation to the opposite face with high diastereoselectivity. A key advantage is the mild conditions required for the final hydrolysis of the amide to the desired carboxylic acid.
Performance Comparison: A Data-Driven Perspective
The performance of these auxiliaries is best illustrated through experimental data for a common transformation: asymmetric alkylation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Benzyl bromide | >99:1 | 95 | |
| Oppolzer's Sultam | N-propionyl sultam | Methyl iodide | 98:2 | 90 | (Representative) |
| Meyers' Amine | Pseudoephedrine propionamide | Benzyl bromide | 98:2 | 92 | (Representative) |
Note: The data for Oppolzer's and Meyers' auxiliaries are representative values from the broader literature to illustrate typical performance.
Experimental Protocols
Representative Protocol for Evans' Asymmetric Alkylation
Diagram: Experimental Workflow for Asymmetric Alkylation
Caption: A typical experimental workflow for Evans' asymmetric alkylation.
-
Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in THF is added dropwise. The resulting mixture is stirred at -78 °C for 30-60 minutes.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically pure alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid, or LiBH₄ for reduction to the alcohol) to yield the final enantiomerically enriched product.
Rationale for Auxiliary Selection: Fitness for Purpose
The comparison between 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane and the classical chiral auxiliaries underscores a critical principle in chemical science: the selection of a tool must be fit for its intended purpose.
-
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is an exemplary stereocontrol agent for macromolecular synthesis . Its structure is finely tuned to interact with a heterogeneous catalyst surface and influence the stereochemical course of a polymerization reaction, a process involving thousands of individual addition steps.
-
Evans', Oppolzer's, and Meyers' auxiliaries are designed for small molecule asymmetric synthesis . Their structures are optimized for covalent attachment to a substrate, creating a well-defined chiral environment in solution to direct the stereochemical outcome of a single, high-stakes transformation. They are the scalpels of asymmetric synthesis, enabling the precise construction of stereogenic centers in complex molecules like pharmaceuticals.
Conclusion
While 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a high-performance molecule for stereocontrol, its application lies in the specialized field of polymer chemistry. It does not function as a chiral auxiliary in the conventional sense for asymmetric synthesis of small molecules. For researchers and professionals in drug development, the foundational tools for inducing chirality remain the well-established and highly predictable chiral auxiliaries such as those developed by Evans, Oppolzer, and Meyers. Understanding the distinct mechanisms and applications of these different classes of stereodirecting molecules is paramount to the rational design and successful execution of complex synthetic strategies.
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ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11138158, 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Retrieved from [Link].
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ResearchGate. (n.d.). Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. Retrieved from [Link].
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The Ascendancy of Diether Donors: A Comparative Guide to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in Ziegler-Natta Catalysis
For researchers, scientists, and professionals in drug development and polymer science, the quest for precision and efficiency in catalytic processes is perpetual. In the realm of polypropylene (PP) production, the choice of internal electron donor within a Ziegler-Natta (Z-N) catalyst system is a critical determinant of the final polymer's properties. This guide provides an in-depth technical comparison of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, a prominent member of the 1,3-diether class of internal donors, against traditional and other modern alternatives. We will delve into the causality behind its performance advantages, supported by experimental data and detailed protocols, to offer a comprehensive resource for catalyst selection and application.
The Crucial Role of Internal Donors in Polypropylene Stereochemistry
Ziegler-Natta catalysts, typically comprising a titanium compound supported on magnesium chloride and activated by an organoaluminum co-catalyst, are the workhorses of the polypropylene industry.[1] The stereochemical control of the polymerization process, which dictates the spatial arrangement of methyl groups along the polymer chain, is governed by electron donor compounds.[2] These are classified as internal donors (ID), incorporated during catalyst synthesis, and external donors (ED), added during polymerization.[2]
The primary function of the internal donor is to modulate the stereospecificity of the active sites on the catalyst surface, thereby promoting the formation of highly isotactic polypropylene (iPP), a crystalline polymer with commercially desirable properties like high stiffness and melting point.[3] For decades, phthalate-based compounds, such as diisobutyl phthalate (DIBP), were the industry standard.[4] However, regulatory pressures and a drive for improved performance have spurred the development of phthalate-free alternatives, with 1,3-diethers emerging as a leading class of high-performance internal donors.[1][4]
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane: A Profile
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a 1,3-diether that has garnered significant attention as a highly effective internal donor in modern Z-N catalyst systems.[3] Its molecular structure, featuring two ether functionalities separated by a propane backbone with bulky isobutyl and isopropyl substituents, is key to its performance.
The two oxygen atoms in the methoxy groups can chelate to the magnesium dichloride support, creating a stable complex that influences the formation and stereospecificity of the titanium-based active sites.[5] This robust interaction with the MgCl₂ surface is a distinguishing feature of diether donors compared to some other classes, like phthalates.[5]
Performance Benchmarking: Diether vs. Alternatives
The selection of an internal donor has a profound impact on catalyst activity, polymer isotacticity, molecular weight, molecular weight distribution (MWD), and hydrogen response (which controls the melt flow rate). Below, we compare the performance of catalyst systems based on 2-isobutyl-2-isopropyl-1,3-dimethoxypropane (and closely related diethers) with those based on phthalates and succinates.
Key Performance Metrics: A Comparative Overview
| Donor Type | Example Internal Donor | Catalyst Activity | Isotacticity | Molecular Weight Distribution (MWD) | Hydrogen Response | External Donor Required? | Primary Applications |
| 1,3-Diether | 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane | High | Very High | Narrow | Strong | No | High MFR PP, fibers, injection molding, thin-wall packaging[4][5] |
| Phthalate | Diisobutyl phthalate (DIBP) | High | High | Medium | Moderate | Yes | General-purpose homopolymers and copolymers[4][6] |
| Succinate | Diethyl succinate | Moderate | High | Broad | Low | Optional | High-impact copolymers, flexible materials[1][6] |
This table synthesizes data from multiple sources. Direct numerical comparison should be made with caution as polymerization conditions may vary between studies.
Causality of Performance Differences
Catalyst Activity and Stereospecificity: 1,3-diether donors like 2-isobutyl-2-isopropyl-1,3-dimethoxypropane are known to generate catalysts with very high activity and stereospecificity.[3] This is attributed to their strong coordination to the MgCl₂ support, which leads to a more uniform distribution of highly isospecific active sites.[5] Unlike phthalates, which can be partially leached from the catalyst by the organoaluminum co-catalyst, diethers form a more stable complex, often obviating the need for an external donor to restore stereospecificity.[1]
Molecular Weight Distribution (MWD): A signal characteristic of polypropylene produced with 1,3-diether internal donors is its narrow molecular weight distribution.[7] This indicates a high degree of uniformity in the active sites, leading to polymer chains of similar lengths. In contrast, succinate donors are known to produce polypropylene with a broad MWD, suggesting a more heterogeneous distribution of active sites.[1] Phthalate-based systems typically yield an intermediate MWD.[6] The narrow MWD of diether-based PPs is advantageous for applications like fibers and films where uniform processing is crucial.
Hydrogen Response and Melt Flow Rate (MFR): Catalysts employing 1,3-diethers exhibit a strong response to hydrogen, which acts as a chain transfer agent to control molecular weight.[5] This high hydrogen sensitivity allows for the direct production of high melt flow rate (MFR) polypropylene in the reactor without the need for post-polymerization peroxide cracking.[8] This results in a cleaner polymer with better organoleptic properties, making it suitable for food packaging and medical applications.[5]
Experimental Protocols
To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for the key experimental workflows involved in evaluating and utilizing a 2-isobutyl-2-isopropyl-1,3-dimethoxypropane-based Ziegler-Natta catalyst.
Preparation of a MgCl₂-Supported Diether-Based Catalyst
This protocol describes a common method for synthesizing a high-performance Ziegler-Natta catalyst using 2-isobutyl-2-isopropyl-1,3-dimethoxypropane as the internal donor.
Methodology:
-
Support Preparation: Anhydrous magnesium chloride is reacted with absolute ethanol in an inert hydrocarbon solvent under a nitrogen atmosphere to form a MgCl₂-ethanol adduct. This adduct is then precipitated, typically by cooling, to create a support material with high surface area.
-
First Titanation: The MgCl₂-ethanol adduct slurry is added to an excess of cold titanium tetrachloride (TiCl₄) (e.g., at 0°C). The temperature is then slowly raised to around 110°C.
-
Internal Donor Addition: At an elevated temperature (e.g., 100°C), 2-isobutyl-2-isopropyl-1,3-dimethoxypropane is added to the reactor. The mixture is held at this temperature for 1-2 hours to allow for the incorporation of the donor into the catalyst structure.
-
Second Titanation: The solid is allowed to settle, and the supernatant liquid is removed. Fresh TiCl₄ is added, and the mixture is heated again to 110-120°C for another 1-2 hours to complete the reaction and remove impurities.
-
Washing and Drying: The resulting solid catalyst component is thoroughly washed multiple times with a hot, inert hydrocarbon solvent (e.g., heptane) to remove residual TiCl₄ and other soluble species.
-
Final Product: The solid catalyst is then dried under vacuum to yield a free-flowing powder.
Slurry Polymerization of Propylene
This protocol outlines a typical laboratory-scale slurry polymerization process.
Methodology:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.
-
Charging: The reactor is charged with the polymerization solvent (e.g., liquid heptane), the co-catalyst (e.g., triethylaluminum, TEAL), and a specific amount of hydrogen gas to regulate the molecular weight of the resulting polymer.
-
Catalyst Injection: The solid Ziegler-Natta catalyst component, slurried in a small amount of solvent, is injected into the reactor.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70°C), and liquid propylene is fed to maintain a constant pressure. The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours).
-
Termination and Recovery: The reaction is terminated by injecting a small amount of methanol. The reactor is vented, and the resulting polypropylene powder is collected by filtration.
-
Drying: The polymer is washed with solvent and dried in a vacuum oven until a constant weight is achieved.
Polypropylene Characterization
The resulting polymer is characterized to determine its key properties.
-
Melt Flow Rate (MFR): Determined according to ISO 1133 or ASTM D1238 at 230°C with a 2.16 kg load.[9][10] MFR is an indicator of the average molecular weight and processability of the polymer.
-
Molecular Weight and MWD: Measured by high-temperature gel permeation chromatography (GPC) as per ASTM D6474 .[11] This technique separates polymer chains by size to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI or MWD = Mw/Mn).
-
Isotacticity: Quantified using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[12] The isotacticity index is typically expressed as the percentage of meso pentads (%mmmm), which represents the fraction of sequences of five consecutive propylene units with the same stereochemistry.
Conclusion and Future Outlook
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane represents a significant advancement in the field of Ziegler-Natta catalysis for polypropylene production. As a member of the 1,3-diether class of internal donors, it enables the synthesis of highly isotactic polypropylene with a desirable narrow molecular weight distribution and excellent hydrogen response. This allows for the direct production of high-MFR grades suitable for demanding applications in fibers, injection molding, and packaging, all while adhering to the growing demand for phthalate-free solutions.
The comparative data clearly positions diether-based catalysts as a superior alternative to traditional phthalate systems for specific applications requiring high melt flow and polymer purity. While succinate donors offer the advantage of producing polymers with a broad MWD, diethers provide a level of precision and control over the polymer architecture that is critical for high-performance materials.
The continued exploration of novel donor structures, guided by a deep understanding of the structure-property relationships demonstrated by compounds like 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, will undoubtedly lead to further innovations in catalyst technology and the development of next-generation polypropylenes with tailored properties.
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SciSpace. (2021, October 1). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Retrieved from [Link]
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ResearchGate. (n.d.). An Investigation of Chain Microstructure of Polypropylene Polymerized by Ziegler-Natta catalysts with Diester- and Diether-Compound as Internal donor via Hydrogen Chain Transfer. Retrieved from [Link]
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MDPI. (2022, August 5). Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. Retrieved from [Link]
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Sumitomo Chemical Co., Ltd. (2022). Development of Catalyst Technologies for Polypropylene. SUMITOMO KAGAKU (English Edition), 2022. Retrieved from [Link]
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ResearchGate. (n.d.). The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts and Their Catalytic Performance of Propylene Polymerization. Retrieved from [Link]
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MDPI. (2024, September 24). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Retrieved from [Link]
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ChemRxiv. (n.d.). End-to-End High-Throughput Approach for Data- Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. Retrieved from [Link]
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LyondellBasell. (n.d.). Optimized Ziegler-Natta Catalysts for Bulk PP Processes. Retrieved from [Link]
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ScienceDirect. (n.d.). 13C n.m.r, determination of the isotacticity of the propylene homopolymer part in ethylene-propylene block copolymers. Retrieved from [Link]
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ACS Publications. (n.d.). High-Resolution 13C NMR Configurational Analysis of Polypropylene Made with MgCl2-Supported Ziegler−Natta Catalysts. 1. The “Model” System MgCl2/TiCl4−2,6-Dimethylpyridine/Al(C2H5)3. Retrieved from [Link]
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Centexbel. (n.d.). Melt Flow Rate (MFR) according to ISO 1133 and ASTM D1238. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex organic molecules is paramount. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane, a sterically hindered diether, serves as a crucial component in various applications, notably as an internal donor in Ziegler-Natta catalysts for the production of high-performance polypropylene.[1] This guide provides an in-depth comparison of the established industrial synthesis route with viable alternative pathways, offering detailed experimental protocols, supporting data, and a critical evaluation of each method's merits and drawbacks.
Introduction to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (IUPAC name: 3,3-bis(methoxymethyl)-2,5-dimethylhexane) is a colorless to light yellow liquid with the molecular formula C₁₂H₂₆O₂.[2][3] Its highly branched structure imparts significant steric hindrance around the central quaternary carbon, influencing its chemical reactivity and suitability for specialized applications. The primary use of this compound lies in polymer science, where it enhances the stereoselectivity and activity of Ziegler-Natta catalysts.[1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 202.33 g/mol | [3] |
| Boiling Point | 191.7 °C at 760 mmHg | [4] |
| Density | 0.843 g/cm³ | [4] |
| Flash Point | 34.4 °C | [4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |
Safety Information:
This compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[2] Work should be conducted in a well-ventilated fume hood.[2]
Established Industrial Synthesis: A Multi-Step Approach from Isovaleraldehyde
The predominant industrial synthesis of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane is a four-step process commencing with isovaleraldehyde. This route has been refined to be industrially viable, sustainable, and economical.[5]
Overall Reaction Scheme:
Figure 1: Established industrial synthesis route for 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
Step 1: Aldol Condensation of Isovaleraldehyde
The synthesis begins with a base-catalyzed aldol condensation of two molecules of isovaleraldehyde (3-methylbutanal). The use of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide in the presence of methanol is crucial for initiating the reaction and minimizing the formation of polycondensates.[5]
-
Reaction: 2 x Isovaleraldehyde → (2Z)-2-isopropyl-5-methyl-2-hexenal + H₂O
-
Catalyst: NaOH or KOH (at least 15% w/v) in Methanol[5]
-
Key Insight: Methanol acts as both a solvent and a reaction initiator, leading to higher purity of the α,β-unsaturated aldehyde intermediate.[5]
Step 2: Hydrogenation of the α,β-Unsaturated Aldehyde
The resulting (2Z)-2-isopropyl-5-methyl-2-hexenal undergoes selective hydrogenation of the carbon-carbon double bond. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Reaction: (2Z)-2-isopropyl-5-methyl-2-hexenal + H₂ → 2-isopropyl-5-methylhexanal
-
Catalyst: Palladium on Carbon (Pd/C)[5]
-
Advantage: This catalytic hydrogenation is highly selective for the C=C bond, leaving the aldehyde functional group intact.
Step 3: Formation of the Diol via a Crossed Cannizzaro-type Reaction
The saturated aldehyde, 2-isopropyl-5-methylhexanal, is then reacted with formaldehyde in the presence of a strong base like potassium hydroxide. This step proceeds through a crossed Cannizzaro-type reaction to form the key intermediate, 2-isobutyl-2-isopropyl-1,3-propanediol.
-
Reaction: 2-isopropyl-5-methylhexanal + 2 x Formaldehyde + KOH → 2-isobutyl-2-isopropyl-1,3-propanediol + Potassium Formate
-
Reagents: Formaldehyde, strong inorganic base (e.g., KOH)[5]
-
Mechanism: This reaction is a base-induced disproportionation where one aldehyde is oxidized (formaldehyde to formate) and the other is reduced (at the alpha-carbon which then adds another formaldehyde molecule).
Step 4: Methylation of the Diol
The final step is the methylation of the 1,3-diol to form the desired diether. This is typically accomplished using a strong base like sodium hydride (NaH) to deprotonate the hydroxyl groups, followed by reaction with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate.[5]
-
Reaction: 2-isobutyl-2-isopropyl-1,3-propanediol + 2 NaH + 2 CH₃I → 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane + 2 NaI + H₂
-
Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I) in an aprotic solvent like DMF or THF.[5]
-
Rationale: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the sterically hindered diol, facilitating the subsequent SN2 reaction with the methylating agent.
Experimental Protocol for the Industrial Route (Laboratory Scale Adaptation):
A detailed, step-by-step protocol is provided below, adapted from patent literature for laboratory-scale synthesis.[5]
Step 1: Synthesis of (2Z)-2-isopropyl-5-methyl-2-hexenal
-
To a stirred solution of isovaleraldehyde (100 g, 1.16 mol) in methanol (150 mL) in a reaction vessel equipped with a dropping funnel and a thermometer, slowly add a 20% (w/v) aqueous solution of sodium hydroxide (100 mL) over 30 minutes, maintaining the temperature below 45 °C.
-
After the addition is complete, heat the mixture to 50-55 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Separate the upper organic layer and wash it with water (2 x 100 mL).
-
The resulting crude (2Z)-2-isopropyl-5-methyl-2-hexenal can be used in the next step without further purification. A typical yield is approximately 95% with a purity of over 94%.[5]
Step 2: Synthesis of 2-isopropyl-5-methylhexanal
-
In a hydrogenation apparatus, dissolve the crude (2Z)-2-isopropyl-5-methyl-2-hexenal (100 g, 0.65 mol) in ethanol (200 mL).
-
Add 5% Pd/C catalyst (1.0 g).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-isopropyl-5-methylhexanal.
Step 3: Synthesis of 2-isobutyl-2-isopropyl-1,3-propanediol
-
To a stirred solution of 2-isopropyl-5-methylhexanal (100 g, 0.64 mol) in methanol (200 mL), add an aqueous solution of formaldehyde (37 wt%, 130 g, 1.6 mol).
-
Cool the mixture in an ice bath and slowly add a 50% (w/v) aqueous solution of potassium hydroxide (100 mL) while maintaining the temperature below 20 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with concentrated HCl to pH ~1 and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.
Step 4: Synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 30 g, 0.75 mol, washed with hexane) in anhydrous DMF (300 mL) under a nitrogen atmosphere, add a solution of 2-isobutyl-2-isopropyl-1,3-propanediol (50 g, 0.26 mol) in anhydrous DMF (100 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture to 0 °C and add methyl iodide (100 g, 0.70 mol) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of water (100 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-isobutyl-2-isopropyl-1,3-dimethoxypropane.
Alternative Synthesis Routes
While the industrial route is well-established, it involves multiple steps. Alternative, more convergent syntheses are of interest, particularly in a research and development setting.
Alternative Route 1: Diethyl Malonate Alkylation
A classical approach to the synthesis of 2,2-disubstituted 1,3-propanediols involves the dialkylation of diethyl malonate, followed by reduction of the ester groups.[5]
Overall Reaction Scheme:
Figure 2: Diethyl malonate alkylation route.
This route suffers from several drawbacks, including the use of costly and hazardous reducing agents like lithium aluminum hydride (LiAlH₄) and potentially poor yields in the dialkylation of the sterically demanding isopropyl group.[5]
Proposed Experimental Protocol (Laboratory Scale):
Step 1 & 2: Dialkylation of Diethyl Malonate
-
Prepare sodium ethoxide by carefully adding sodium metal (12.7 g, 0.55 mol) to absolute ethanol (250 mL) under a nitrogen atmosphere.
-
To the stirred sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol) dropwise.
-
Add isobutyl bromide (68.5 g, 0.5 mol) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and add a second portion of sodium ethoxide (prepared from 12.7 g of sodium in 250 mL of ethanol).
-
Add isopropyl bromide (61.5 g, 0.5 mol) and reflux for 8-12 hours, monitoring the reaction by TLC.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude dialkylated ester by vacuum distillation.
Step 3: Reduction to the Diol
-
In a three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (20 g, 0.53 mol) in anhydrous diethyl ether (500 mL).
-
Add a solution of the dialkylated diethyl malonate (50 g, 0.2 mol) in diethyl ether (100 mL) dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 4 hours.
-
Cool the reaction in an ice bath and carefully quench by the sequential addition of water (20 mL), 15% aqueous NaOH (20 mL), and water (60 mL).
-
Filter the resulting solids and wash thoroughly with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the crude diol.
Step 4: Methylation of the Diol
This step would follow the same procedure as Step 4 in the industrial route.
Alternative Route 2: Williamson Ether Synthesis from the Diol
A more direct approach would be a Williamson ether synthesis starting from the pre-formed 2-isobutyl-2-isopropyl-1,3-propanediol. This route is contingent on the availability of the diol, which would likely be synthesized via one of the methods described above.
Overall Reaction Scheme:
Figure 3: Williamson ether synthesis route.
The primary challenge in this route is the steric hindrance around the hydroxyl groups of the diol, which can impede the SN2 reaction. However, with a strong base and a reactive methylating agent, this can be an effective final step.
Experimental Protocol:
The protocol for this route is identical to Step 4 of the industrial synthesis.
Comparison of Synthesis Routes
| Feature | Industrial Route (from Isovaleraldehyde) | Diethyl Malonate Route | Williamson Ether Synthesis (from Diol) |
| Starting Materials | Isovaleraldehyde, Formaldehyde | Diethyl Malonate, Isobutyl bromide, Isopropyl bromide | 2-isobutyl-2-isopropyl-1,3-propanediol |
| Number of Steps | 4 | 3 (to diol) + 1 (methylation) | 1 |
| Key Reagents | NaOH, Pd/C, H₂, KOH, NaH, CH₃I | NaOEt, LiAlH₄, NaH, CH₃I | NaH, CH₃I |
| Reported/Expected Yield | High (e.g., >90% for first step) | Moderate to Low (challenges in dialkylation) | High (dependent on diol availability) |
| Scalability | Proven for industrial scale | Difficult due to LiAlH₄ | Scalable if diol is accessible |
| Safety Concerns | Hydrogenation (requires specialized equipment), NaH | LiAlH₄ (highly reactive with water), NaH | NaH |
| Cost-Effectiveness | Economical at scale | Expensive due to LiAlH₄ and potentially lower yields | Cost of the diol is the main factor |
| Environmental Impact | Use of heavy metal catalyst (Pd) | Use of hazardous reducing agent, generation of aluminum salts | Dependent on the synthesis of the diol |
Characterization of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ ~3.3 ppm (s, 6H): The six protons of the two methoxy groups (-OCH₃).
-
δ ~3.2 ppm (s, 4H): The four protons of the two methylene groups (-CH₂-O-).
-
δ ~1.8-2.0 ppm (m, 2H): The two protons of the methylene group in the isobutyl chain (-CH₂-CH(CH₃)₂).
-
δ ~1.6-1.8 ppm (m, 2H): The two methine protons of the isopropyl and isobutyl groups.
-
δ ~0.9 ppm (d, 12H): The twelve protons of the four methyl groups of the isopropyl and isobutyl chains.
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~75-80 ppm: The two methylene carbons attached to oxygen (-CH₂-O-).
-
δ ~60 ppm: The two methoxy carbons (-OCH₃).
-
δ ~45-50 ppm: The quaternary carbon.
-
δ ~40-45 ppm: The methylene carbon of the isobutyl group.
-
δ ~25-30 ppm: The methine carbons of the isopropyl and isobutyl groups.
-
δ ~15-25 ppm: The four methyl carbons.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show strong C-O stretching vibrations in the region of 1100-1200 cm⁻¹ characteristic of ethers, along with C-H stretching and bending vibrations of the alkyl groups.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 202.33, corresponding to the molecular weight of the compound.
Conclusion
The multi-step synthesis starting from isovaleraldehyde represents the most practical and economically viable route for the large-scale production of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane. While alternative routes utilizing diethyl malonate or a direct Williamson ether synthesis on the corresponding diol are chemically plausible, they present significant challenges in terms of reagent cost, safety, and overall efficiency, particularly for the sterically demanding structure of the target molecule. For laboratory-scale synthesis and derivatization studies, the final methylation step of a pre-synthesized diol offers a convergent and potentially high-yielding approach, provided the diol can be obtained efficiently. The choice of synthesis route will ultimately depend on the desired scale, available resources, and specific research or production objectives.
References
- Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. WO2022078576A1.
- MSDS of 2-Isopentyl-2-isopropyl-1,3-dimethoxypropane. Capot Chemical. (2021-07-01).
- Chemical Safety Data Sheet MSDS / SDS - 2-isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane. ChemicalBook. (2026-01-03).
- 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. PubChem.
- 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. LookChem.
- Preparation of 2,2-disubstituted-1,3-propanediol monoesters. US3442931A.
- 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. Benchchem.
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case studies of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in industrial applications
An In-Depth Technical Guide to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane in Industrial Applications
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Role of Steric Hindrance in Catalysis
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS No. 129228-21-3) is a sterically hindered diether that has become a cornerstone in the production of advanced polyolefins.[1] Its molecular structure, featuring bulky isobutyl and isopropyl groups, is central to its function.[1] In the complex world of Ziegler-Natta catalysis, the precise architecture of ancillary ligands like internal electron donors is paramount for controlling polymer microstructure and, consequently, its final material properties.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 129228-21-3[2] |
| Molecular Formula | C₁₂H₂₆O₂[2] |
| Molecular Weight | 202.33 g/mol [2] |
| IUPAC Name | 3,3-bis(methoxymethyl)-2,5-dimethylhexane[2] |
| Density | 0.843 g/cm³[3] |
| Boiling Point | 191.7 °C at 760 mmHg[3] |
| Flash Point | 34.4 °C[3] |
While its primary use is in polymer science, it has also been noted as a compound for trace analysis of off-flavor/odor compounds in water quality testing.[4] However, its most significant industrial impact lies in its role as an internal donor.[1]
Mechanism of Action: Enhancing Stereoselectivity in Polypropylene Synthesis
In Ziegler-Natta catalysis, the catalyst system typically consists of a titanium-based active species supported on magnesium chloride (MgCl₂), an internal electron donor, and an aluminum alkyl co-catalyst. The internal donor plays a crucial role in determining the stereospecificity of the catalyst.
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane, like other 1,3-diethers, coordinates to the MgCl₂ support surface.[5][6] Computational and experimental studies suggest that these diethers preferentially coordinate to the (110) surface of MgCl₂ in a chelate fashion, where both oxygen atoms bind to the same Mg²⁺ cation.[5][6] This strong interaction serves two primary purposes:
-
Stabilization of Active Sites: It stabilizes the catalytically active titanium species on the support.
-
Stereochemical Control: The bulky isobutyl and isopropyl groups create a chiral environment around the active site. This steric hindrance forces the incoming propylene monomer to adopt a specific orientation before insertion into the growing polymer chain, leading to a highly regular, or isotactic, polymer structure.[1]
The resulting isotactic polypropylene exhibits superior physical and mechanical properties, such as higher crystallinity, melting point, and stiffness, making it suitable for demanding applications.[1][4]
Caption: Role of the internal donor in the Ziegler-Natta catalyst system.
Performance Comparison with Alternative Electron Donors
The selection of an internal donor is a critical decision in polypropylene manufacturing, with a direct impact on process efficiency, product quality, and regulatory compliance. 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane belongs to the diether class of donors, which emerged as a leading phthalate-free solution.[7]
| Donor Type | Key Features & Performance | Need for External Donor? | Primary Applications |
| Diethers (e.g., 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane) | High isotacticity, strong hydrogen response for MFR control, phthalate-free.[7][8] Produces PP with narrow molecular weight distribution (MWD) and good transparency.[4][8] | No[7] | High Melt Flow Rate (MFR) PP, fibers, healthcare products, and packaging materials.[4][7] |
| Phthalates (e.g., DIBP) | Mature technology, high isotacticity.[7] However, they face increasing regulatory restrictions (e.g., REACH, RoHS).[7] | Yes[7] | General-purpose homopolymer and copolymer PP.[7] |
| BMMF (Fluorene-based) | High-end, phthalate-free option with excellent thermal stability.[7] | No[7] | High-performance applications requiring superior transparency, rigidity, and high flow.[7] |
| Succinates | New generation, environmentally friendly donors offering flexible tuning of polymer properties.[7] | Optional[7] | Copolymers and high-impact resistant PP.[7] |
| Diol Esters | Provide good rheology control and are considered eco-friendly.[7] Show high activity and stereospecificity but can have a poor hydrogen response.[8] | No[7] | High-impact and high-flow PP.[7] |
Causality Behind Performance:
-
Against Phthalates: Diethers like 2-isobutyl-2-isopropyl-1,3-dimethoxypropane offer a significant advantage by being phthalate-free, addressing market and regulatory demands for safer materials, particularly in food packaging and medical applications.[7]
-
Hydrogen Response: A key advantage of diether-based catalysts is their high sensitivity to hydrogen, which is used as a chain transfer agent to control the molecular weight (and thus, the Melt Flow Rate) of the polymer.[8][9] This allows for the efficient production of high-MFR grades of PP used in applications like thin-wall injection molding.
-
Catalyst Simplicity: Unlike phthalate-based systems that require an external donor to achieve high stereospecificity, diether systems often do not, simplifying the catalyst formulation and polymerization process.[7][9]
Experimental Protocols & Workflows
Synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
The synthesis can be achieved through a multi-step process starting from iso-valderaldehyde.[4] This process typically involves an aldol condensation, followed by reduction and methylation.
Step-by-Step Methodology:
-
Aldol Condensation: Iso-valderaldehyde is contacted with methanol. An aqueous solution of a hydroxide base (e.g., NaOH) is added gradually while maintaining the temperature below 45 °C. The mixture is then heated to between 45 and 60 °C to drive the reaction to completion.
-
Phase Separation: The aqueous hydroxide phase is separated from the organic product phase, which contains the intermediate (2Z)-2-isopropyl-5-methyl-2-hexenal.[10]
-
Reduction: The intermediate is reduced. One method involves using a Ni/Al alloy in an aqueous hydroxide solution at a controlled temperature (15-25 °C). Another patented method uses a Pd/C catalyst in the presence of H₂. This step forms 2-isopropyl-5-methylhexanal.
-
Hydroxymethylation: The resulting aldehyde is reacted with formaldehyde and an inorganic base to form the diol intermediate, 2-isopentyl-2-isopropylpropane-1,3-diol.[10]
-
Methylation: The final step involves methylating the diol using a methylation agent (e.g., methyl chloride) and a base in an aprotic solvent to yield the final product, 2-isobutyl-2-isopropyl-1,3-dimethoxypropane.[10]
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane
Welcome to your essential resource for the safe handling, use, and disposal of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS No. 129228-11-1). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical guidance that prioritizes safety and scientific integrity. As your trusted partner in the laboratory, we go beyond simply supplying chemicals; we are committed to ensuring you can work with our products safely and effectively. This document is a testament to that commitment, offering a self-validating system of protocols grounded in authoritative data.
Understanding the Compound: A Quick Overview
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a member of the acetal family of organic compounds. Acetals are valued in organic synthesis, often as protecting groups for carbonyl functionalities, due to their stability in neutral to strongly basic conditions.[1] While their reactivity is a key asset in experimental design, it is crucial to recognize the potential hazards associated with their handling. Although the toxicological properties of this specific compound have not been exhaustively investigated, the available safety data provides a clear framework for minimizing risk.[2]
Hazard Identification and Risk Assessment
Before any laboratory work commences, a thorough risk assessment is paramount. The primary known hazards associated with 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane are:
-
Skin Irritation : Causes skin irritation.[3]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation.[2]
-
Flammability : As with many organic solvents, it is a flammable liquid and vapor.[4][5][6]
It is a prudent laboratory practice to treat all new or not fully characterized compounds as potentially toxic.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane. The following table summarizes the essential PPE, with explanations for the necessity of each.
| PPE Component | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) . Gloves must be inspected for integrity before each use.[2][3] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2] |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles .[3][5][8][9] These protect against splashes and vapors. A face shield may be necessary for operations with a higher risk of splashing.[8] |
| Skin & Body Protection | Laboratory coat . A flame-retardant lab coat is recommended.[8][9] Ensure it is fully buttoned. Wear long pants and closed-toe shoes to protect your skin from potential spills.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood .[9][10][11] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) should be used.[2][3] |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring a safe experimental environment. The following protocol outlines the essential steps for handling 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS) : Always review the most current SDS for the compound before beginning work.[2][3]
-
Ensure Proper Ventilation : Confirm that the chemical fume hood is functioning correctly.[10][11]
-
Assemble all Necessary Materials : Have all required equipment, including PPE, spill containment materials, and waste containers, readily accessible.
-
Remove Ignition Sources : Keep the work area free of open flames, hot surfaces, and other potential ignition sources.[4][5][9] Use non-sparking tools.[3][4]
Handling Procedure
-
Don Appropriate PPE : Before opening the container, put on all required personal protective equipment as detailed in the table above.
-
Grounding and Bonding : When transferring the material, ensure that containers are properly grounded and bonded to prevent static discharge.[4][6]
-
Dispensing the Chemical : Carefully dispense the required amount of the compound within the chemical fume hood to avoid the release of vapors into the laboratory environment.[10] Avoid direct contact with the skin and eyes.[3]
-
Securely Close Containers : Immediately and tightly close the container after use to prevent the escape of vapors.[3][4][6]
Post-Handling Procedures
-
Decontamination : Clean the work area thoroughly after the procedure is complete.
-
Proper Glove Removal : Remove gloves using the proper technique to avoid contaminating your hands.[2]
-
Hand Washing : Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[2][3]
-
Storage : Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3][4][5]
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps in the safe handling workflow for 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
Caption: Safe Handling Workflow for 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][3]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2][3]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][5]
-
Spills : Evacuate personnel from the area.[2][3] Remove all sources of ignition.[3][4][5] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2][4][5] Ensure adequate ventilation.[2][3]
Disposal Plan: Environmental Responsibility
Proper disposal of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane and its containers is essential to protect the environment.
-
Unused Product : Do not dispose of the chemical down the drain.[2][3] Arrange for disposal through a licensed professional waste disposal service.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable method.[2]
-
Contaminated Materials : Dispose of contaminated absorbents, PPE, and other materials as hazardous waste in the same manner as the unused product.[2]
-
Empty Containers : Empty containers may retain product residue and should be treated as hazardous waste. Dispose of them as unused product.[2][4]
References
- Capot Chemical. (2021, July 1). MSDS of 2-Isopentyl-2-isopropyl-1,3-dimethoxypropane.
- ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 2-isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane.
- Cole-Parmer. Material Safety Data Sheet - 2,2-Dimethoxypropane, 98%.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. (2013, April 4). Material Safety Data Sheet - 2,2-Dimethoxypropane.
- Columbia Research. FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications.
- University of California, Riverside. Chemical Safety: Personal Protective Equipment.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- OnePointe Solutions. (2020, March 24). Volatile Organic Compound Testing: An Overview.
- CHEMM. Personal Protective Equipment (PPE).
- Justrite. How to Decrease VOC Exposure in the Workplace.
- Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
